Oleic Sphingomyelin
Description
Properties
Molecular Formula |
C₄₁H₈₁N₂O₆P |
|---|---|
Molecular Weight |
729.07 |
Synonyms |
(2S,3R,E)-3-Hydroxy-2-oleamidooctadec-4-en-1-yl (2-(trimethylammonio)ethyl) Phosphate |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways Involving Oleic Acid Containing Sphingomyelin
De Novo Synthesis of Sphingoid Bases and Ceramide Precursors
The journey to synthesizing oleic sphingomyelin (B164518) commences with the de novo synthesis of sphingolipids, a pathway initiated in the endoplasmic reticulum (ER). nih.govwikipedia.org This fundamental process lays the groundwork for the production of all sphingolipids, including the ceramide backbone required for oleic sphingomyelin.
Serine Palmitoyltransferase (SPT) Activity and Substrate Specificity
The first and rate-limiting step in sphingolipid biosynthesis is catalyzed by the enzyme serine palmitoyltransferase (SPT). researchgate.netresearchgate.net This enzyme condenses L-serine and a fatty acyl-CoA, most commonly palmitoyl-CoA, to form 3-ketodihydrosphingosine. wikipedia.orgnih.gov SPT is a complex enzyme, typically a heterodimer of SPTLC1 and either SPTLC2 or SPTLC3 subunits. nih.govuniprot.org The composition of the SPT complex, including the association of smaller subunits like SPTSSA or SPTSSB, plays a critical role in determining its substrate preference for the acyl-CoA. uniprot.orgnih.gov
While SPT exhibits a strong preference for palmitoyl-CoA (C16:0), it can also utilize other acyl-CoAs, albeit with varying efficiencies. uniprot.orgpnas.org For instance, the SPTLC1-SPTLC2-SPTSSA complex shows a strong preference for C16-CoA, whereas the SPTLC1-SPTLC3-SPTSSA isozyme can use both C14-CoA and C16-CoA. uniprot.org The SPTLC1-SPTLC2-SPTSSB complex prefers C18-CoA, and the SPTLC1-SPTLC3-SPTSSB complex can utilize a broader range of acyl-CoAs. uniprot.org This flexibility in substrate usage by different SPT isozymes allows for the generation of a diversity of sphingoid bases, which can then be incorporated into various sphingolipids.
Table 1: Substrate Specificity of Human Serine Palmitoyltransferase (SPT) Isozymes
| SPT Complex Composition | Preferred Acyl-CoA Substrate(s) |
|---|---|
| SPTLC1-SPTLC2-SPTSSA | C16-CoA uniprot.org |
| SPTLC1-SPTLC3-SPTSSA | C14-CoA and C16-CoA uniprot.org |
| SPTLC1-SPTLC2-SPTSSB | C18-CoA uniprot.org |
| SPTLC1-SPTLC3-SPTSSB | Broader range of acyl-CoAs uniprot.org |
Role of Ceramide Synthases (CerS) in N-Acyl Chain Incorporation
Following the formation of the sphingoid base (sphinganine), the next crucial step is its N-acylation to form dihydroceramide, a reaction catalyzed by a family of enzymes known as ceramide synthases (CerS). researchgate.netnih.gov There are six distinct CerS isoforms in mammals (CerS1-6), each exhibiting a remarkable specificity for fatty acyl-CoAs of different chain lengths. nih.govnih.gov This specificity is a key determinant of the final acyl chain composition of the resulting ceramide and, subsequently, the sphingomyelin.
The incorporation of oleic acid (C18:1) into the ceramide backbone is primarily mediated by specific CerS isoforms. While research has extensively detailed the preferences of CerS for saturated fatty acids of varying lengths, the specificity for monounsaturated fatty acids like oleic acid is also a critical aspect of sphingolipid diversity. For example, CerS2 is known to predominantly utilize very long-chain fatty acyl-CoAs (C22-C24), while CerS5 and CerS6 prefer C16-CoA and C14-CoA, respectively. nih.govjci.org The incorporation of oleic acid is influenced by the specific CerS present in a given cell type and their relative affinities for oleoyl-CoA versus other available fatty acyl-CoAs.
The production of specific ceramide species, including oleoyl-ceramide, is not only dependent on the expression and specificity of CerS isoforms but is also heavily influenced by the intracellular availability of different fatty acids. nih.gov An abundance of oleic acid in the cellular environment can drive its incorporation into ceramides (B1148491), provided the appropriate CerS isoforms are active. This interplay between enzyme specificity and substrate availability allows cells to dynamically modulate the composition of their sphingolipids in response to metabolic cues and dietary inputs.
Table 2: Acyl-CoA Specificity of Mammalian Ceramide Synthases (CerS)
| Ceramide Synthase | Primary Acyl-CoA Substrate(s) |
|---|---|
| CerS1 | C18-CoA nih.gov |
| CerS2 | C22-C24-CoA nih.govnih.gov |
| CerS3 | Very long-chain acyl-CoAs (C18-C26) nih.gov |
| CerS4 | C18-C20-CoA nih.gov |
| CerS5 | C16-CoA nih.govnih.gov |
| CerS6 | C14-C16-CoA nih.govjci.org |
Preferential Incorporation of Oleic Acid and Other Fatty Acids
Formation of Sphingomyelin from Ceramide
Once oleoyl-ceramide is synthesized in the endoplasmic reticulum, it is transported to the Golgi apparatus, the primary site of sphingomyelin synthesis. wikipedia.org Here, the final step in the formation of this compound takes place.
Sphingomyelin Synthase (SMS) Activity and Isoforms (SMS1, SMS2)
The conversion of ceramide to sphingomyelin is catalyzed by the enzyme sphingomyelin synthase (SMS). nih.govahajournals.org This enzyme facilitates the transfer of a phosphocholine (B91661) head group from phosphatidylcholine (PC) to the primary hydroxyl group of ceramide, yielding sphingomyelin and diacylglycerol (DAG) as a byproduct. wikipedia.orgembopress.org
In mammals, there are two main isoforms of SMS: SMS1 and SMS2. nih.govahajournals.org SMS1 is predominantly located in the trans-Golgi apparatus, while SMS2 is primarily found at the plasma membrane. nih.govembopress.org Both isoforms are capable of catalyzing the same reaction, but their different subcellular localizations suggest distinct roles in cellular physiology. nih.govahajournals.org The synthesis of the bulk of cellular sphingomyelin, including this compound, is largely attributed to the activity of SMS1 in the Golgi. embopress.org The activity of these synthases is crucial, as evidenced by studies showing that a deficiency in SMS1 leads to a significant decrease in plasma and tissue sphingomyelin levels. nih.govahajournals.org
Catabolism of Sphingomyelin by Sphingomyelinases (SMases)
The breakdown, or catabolism, of sphingomyelin is a critical process for maintaining cellular homeostasis and generating bioactive signaling molecules. researchgate.net This hydrolysis is carried out by a family of enzymes known as sphingomyelinases (SMases). researchgate.net These enzymes catalyze the cleavage of sphingomyelin into two products: a ceramide and phosphocholine. researchgate.netresearchgate.net The ceramide generated from this reaction, which retains the oleic acid chain from the parent sphingomyelin, is itself a potent second messenger involved in cellular processes like apoptosis and cell cycle regulation. wikipedia.org
Acid, Neutral, and Alkaline Sphingomyelinase Activities
Sphingomyelinases are categorized based on their optimal pH for activity and their subcellular location.
Acid Sphingomyelinase (aSMase): This enzyme is found primarily within lysosomes and is involved in the constitutive turnover of sphingolipids. researchgate.netfrontiersin.org The activation of aSMase can be triggered by various stimuli, including cellular stress, leading to the generation of ceramide within the lysosomal compartment. researchgate.netkarger.com
Neutral Sphingomyelinase (nSMase): Located mainly at the plasma membrane, Golgi apparatus, and mitochondria, nSMase is activated in response to a wide array of extracellular signals and stressors. frontiersin.orgresearchgate.netfrontiersin.org Its action generates ceramide directly within membranes, where it can induce changes in membrane structure and signaling. frontiersin.org
Alkaline Sphingomyelinase: This form of the enzyme is present in the gastrointestinal tract and is involved in the digestion of dietary sphingomyelin.
The coordinated action of these enzymes ensures that sphingomyelin levels are tightly controlled and that ceramide can be produced in specific cellular compartments to initiate localized signaling events. researchgate.net
Generation of Bioactive Ceramide Species from this compound
When oleic acid-containing sphingomyelin is hydrolyzed by any of the sphingomyelinases, the resulting product is N-oleoyl-sphingosine, a specific ceramide species. This molecule is a key bioactive lipid that participates in various cellular signaling pathways. wikipedia.org For instance, studies have shown that treating cells with oleic acid can lead to increased generation of ceramide from the hydrolysis of sphingomyelin. researchgate.net
The composition of the fatty acid chain within the ceramide molecule is a crucial determinant of its biological function. mdpi.com Oleic acid is one of the predominant fatty acids found in ceramide molecules in some cell types. karger.com The generation of N-oleoyl-sphingosine from this compound is a key step in lipid-mediated signaling, influencing membrane biophysics and the clustering of signaling proteins. karger.com
Interrelationship with Other Sphingolipid Metabolic Pathways
The metabolism of this compound is intricately linked with other major sphingolipid pathways. Ceramide, the central hub of sphingolipid metabolism, is not only a precursor for sphingomyelin synthesis but is also generated from its breakdown. researchgate.netfrontiersin.org This ceramide can be further metabolized to form other complex sphingolipids or be broken down into its constituent parts, which can then be recycled. researchgate.netwikipedia.org
Sphingolipid Salvage Pathway and Recycling of Sphingoid Bases
The sphingolipid salvage pathway is a crucial recycling system that re-utilizes sphingoid bases (like sphingosine) for the synthesis of new sphingolipids. wikipedia.orgmdpi.com This pathway is estimated to contribute significantly—from 50% to 90%—of total sphingolipid biosynthesis. wikipedia.org
The process unfolds as follows:
Breakdown: Complex sphingolipids, including this compound, are broken down in lysosomes. mdpi.commdpi.com Sphingomyelinase cleaves sphingomyelin into ceramide. mdpi.com
Deacylation: Acid ceramidase then hydrolyzes ceramide (e.g., N-oleoyl-sphingosine) into a free fatty acid (oleic acid) and a sphingoid base (sphingosine). wikipedia.orgmdpi.com
Transport and Re-acylation: The sphingosine (B13886) is transported out of the lysosome to the endoplasmic reticulum. mdpi.com
Recycling: At the endoplasmic reticulum, ceramide synthase enzymes re-acylate the sphingosine with a fatty acyl-CoA (which could be oleoyl-CoA) to form a new ceramide molecule. wikipedia.orgmdpi.com
This newly formed ceramide can then re-enter the biosynthetic pathway to be converted back into sphingomyelin or other complex sphingolipids. mdpi.com The salvage pathway is therefore essential for maintaining the cellular pool of ceramides and sphingoid bases, allowing the cell to efficiently reuse these fundamental building blocks. nih.govmdpi.com Activation of this pathway is observed under conditions of high demand for ceramide, such as during the sustained activation of SMS by 2OHOA. nih.gov
| Enzyme | Pathway | Subcellular Location | Reaction Catalyzed | Reference |
|---|---|---|---|---|
| Sphingomyelin Synthase (SMS1, SMS2) | Biosynthesis | Golgi Apparatus, Plasma Membrane | Ceramide + Phosphatidylcholine → Sphingomyelin + Diacylglycerol | elifesciences.orguniprot.org |
| Acid Sphingomyelinase (aSMase) | Catabolism | Lysosomes | Sphingomyelin → Ceramide + Phosphocholine | researchgate.netfrontiersin.org |
| Neutral Sphingomyelinase (nSMase) | Catabolism | Plasma Membrane, Golgi | Sphingomyelin → Ceramide + Phosphocholine | researchgate.netfrontiersin.org |
| Acid Ceramidase | Salvage Pathway | Lysosomes | Ceramide → Sphingosine + Free Fatty Acid | wikipedia.orgmdpi.com |
| Ceramide Synthase (CerS) | Salvage Pathway / De Novo Synthesis | Endoplasmic Reticulum | Sphingosine + Fatty Acyl-CoA → Ceramide | wikipedia.orgmdpi.com |
Sphingolipid Rheostat: Balancing Ceramide and Sphingosine-1-Phosphate
The concept of the sphingolipid rheostat is central to understanding the cellular fate determined by the relative balance of two key bioactive sphingolipids: ceramide and sphingosine-1-phosphate (S1P). pnas.org These two molecules often exert opposing effects on cellular processes, with ceramide generally promoting apoptosis and cell growth arrest, while S1P is associated with cell survival, proliferation, and inflammation suppression. pnas.orgmdpi.comresearchgate.netembopress.org The balance between these two molecules can be viewed as a critical determinant of a cell's response to various stimuli and stresses. pnas.orgmdpi.com
Ceramide, the central hub of sphingolipid metabolism, can be generated through multiple pathways, including the de novo synthesis pathway and the breakdown of complex sphingolipids like sphingomyelin. mdpi.comwikipedia.org An accumulation of ceramide is often a cellular signal for growth arrest in the G1 phase of the cell cycle and can lead to programmed cell death (apoptosis). pnas.org Conversely, S1P, produced by the phosphorylation of sphingosine (which is derived from ceramide deacylation), promotes cell survival and mitigates the apoptotic effects of ceramide. mdpi.comahajournals.org Therefore, the enzymatic activities that interconvert these lipids are crucial control points.
The relative intracellular levels of ceramide and S1P can be adjusted by external stimuli, effectively resetting the rheostat. pnas.org This balance is not merely a passive equilibrium but an actively regulated process that influences cellular decisions. For instance, in the context of neurodegenerative disorders, a shift towards pro-apoptotic ceramide and reduced levels of neuroprotective S1P is often observed. mdpi.com The manipulation of this rheostat, for example by influencing the enzymes that produce or degrade these lipids, presents a potential avenue for controlling cell fate. ahajournals.org
Regulation of this compound Homeostasis
The maintenance of stable levels of this compound, a specific molecular species of sphingomyelin containing an oleic acid acyl chain, is governed by a sophisticated network of regulatory mechanisms. These controls operate at multiple levels, from the availability of metabolic precursors to the intricate transcriptional and post-translational regulation of the enzymes involved in its synthesis and breakdown.
Metabolic Inputs and Their Impact on Sphingolipid Enzyme Activity
The synthesis of this compound is intrinsically linked to the availability of its core components, which are derived from various metabolic pathways. portlandpress.com The de novo synthesis of sphingolipids begins with the condensation of the amino acid L-serine and a fatty acyl-coenzyme A (CoA), a reaction catalyzed by serine palmitoyltransferase (SPT). portlandpress.comontosight.ai The specificity of the subsequent acylation step, catalyzed by ceramide synthases (CerS), determines the fatty acid composition of the resulting ceramide, and consequently, the sphingomyelin. portlandpress.com
The incorporation of oleic acid into ceramide is a critical step. While palmitate is a primary substrate for SPT, the availability of various fatty acids, including oleic acid, influences the final composition of sphingolipids. portlandpress.comnih.govahajournals.org For instance, studies have shown that the availability of astrocytic oleic acid can be utilized by oligodendrocytes for the synthesis of sphingomyelin, highlighting the importance of intercellular lipid transfer. mdpi.com However, some studies have indicated that the addition of oleic acid did not enhance the secretion of radiolabeled sphingolipids in rat hepatocytes, unlike palmitic acid which increased de novo long-chain base synthesis. nih.gov
The activity of sphingomyelin synthase (SMS), the enzyme that transfers a phosphocholine headgroup from phosphatidylcholine to ceramide to form sphingomyelin, is also subject to regulation by specific fatty acids. pnas.org Research on 2-hydroxyoleic acid (2OHOA), a synthetic derivative of oleic acid, has shown that it can significantly increase sphingomyelin mass by activating SMS in cancer cells. pnas.org This suggests that the structure of the fatty acid can directly influence the activity of key enzymes in the pathway. The study highlighted that the presence of a double bond in an 18-carbon fatty acid was crucial for this activation. pnas.org
| Metabolic Input | Enzyme(s) Affected | Impact on this compound Synthesis | Research Findings |
| Oleic Acid | Ceramide Synthases (CerS), Sphingomyelin Synthase (SMS) | Serves as a direct precursor for the oleoyl-acyl chain. May influence SMS activity. | Astrocytes can provide oleic acid for sphingomyelin synthesis in oligodendrocytes. mdpi.com The synthetic oleic acid derivative 2OHOA activates SMS. pnas.org |
| Palmitic Acid | Serine Palmitoyltransferase (SPT) | Can enhance overall de novo sphingolipid synthesis, potentially increasing the pool of precursors for this compound. | Stimulates sphingolipid synthesis. ahajournals.org Enhances secretion of newly synthesized sphingolipids. nih.gov |
| L-Serine | Serine Palmitoyltransferase (SPT) | Essential for the formation of the sphingoid backbone. | A core substrate for the initial step of de novo sphingolipid synthesis. portlandpress.com |
| Choline | Sphingomyelin Synthase (SMS) | Essential for the phosphocholine headgroup. | Choline availability is critical for the formation of sphingomyelin. portlandpress.comnih.gov |
Transcriptional and Post-Translational Control of Sphingolipid Enzymes
The enzymes responsible for sphingolipid metabolism are tightly regulated at both the transcriptional and post-translational levels to ensure homeostatic control. embopress.orgontosight.aiontosight.ai This regulation allows cells to dynamically adjust their sphingolipid profiles in response to various signals and environmental conditions.
Transcriptional Regulation: The expression of genes encoding sphingolipid metabolic enzymes is controlled by various transcription factors. For example, sterol regulatory element-binding proteins (SREBPs) and peroxisome proliferator-activated receptors (PPARs) can regulate the transcription of genes involved in sphingolipid biosynthesis. ontosight.ai In the nematode C. elegans, the nuclear hormone receptor NHR-66 has been identified as a transcriptional repressor of sphingolipid catabolism genes, including those for acid ceramidase and sphingosine phosphate (B84403) lyase. plos.orgnih.gov This transcriptional control is crucial for maintaining cellular sphingolipid levels and for processes like pathogen resistance. plos.orgnih.gov In yeast, the transcription factor Com2 has been identified as a master regulator of sphingolipid metabolism. biorxiv.org
The Runx transcription factors have also been shown to directly regulate the expression of key enzymes in sphingolipid metabolism, such as up-regulating UDP-glucose ceramide glycosyltransferase (Ugcg) and down-regulating sphingosine-1-phosphate phosphatase 1 (Sgpp1), thereby shifting the sphingolipid balance to promote cell survival. babraham.ac.uk
Post-Translational Modifications: Enzymes in the sphingolipid pathway are also subject to post-translational modifications, such as phosphorylation, which can rapidly alter their activity. ontosight.aifrontiersin.org For instance, ceramide synthases can be phosphorylated by casein kinase 2 (CK2), which enhances their enzymatic activity. frontiersin.org In yeast, the TORC1–Sch9 signaling pathway has been shown to repress the expression of ceramidase genes, demonstrating a nutrient-dependent transcriptional control mechanism. molbiolcell.org Furthermore, the activity of serine palmitoyltransferase (SPT), the rate-limiting enzyme, is regulated by the Orm1 and Orm2 proteins, whose inhibitory action is modulated by phosphorylation. molbiolcell.org
These intricate regulatory networks ensure that the synthesis, degradation, and interconversion of sphingolipids, including this compound, are precisely controlled to meet the cell's structural and signaling needs.
| Regulatory Mechanism | Key Players | Affected Enzymes | Outcome for Sphingolipid Metabolism |
| Transcriptional Control | SREBPs, PPARs, NHR-66, Runx, Com2 | Serine Palmitoyltransferase, Ceramide Synthases, Sphingomyelinases, Ceramidases | Long-term adjustments in the capacity for sphingolipid synthesis and breakdown. ontosight.aiplos.orgnih.govbiorxiv.orgbabraham.ac.uk |
| Post-Translational Modification | Protein Kinases (e.g., CK2, TORC1), Phosphatases, Orm proteins | Ceramide Synthases, Serine Palmitoyltransferase, Ceramidases | Rapid, short-term modulation of enzyme activity in response to immediate cellular signals. ontosight.aifrontiersin.orgmolbiolcell.org |
Cellular Localization, Dynamics, and Membrane Bioregulation by Oleic Sphingomyelin Species
Subcellular Distribution of Sphingomyelin (B164518)
Sphingomyelin (SM) is a key lipid component of animal cell membranes, with its concentration varying across different organelles. wikipedia.orgresearchgate.net Its synthesis and subsequent transport are tightly regulated processes that result in a distinct subcellular distribution pattern.
Enrichment in Plasma Membrane Outer Leaflet
Sphingomyelin is particularly abundant in the plasma membrane, where it is predominantly found in the outer leaflet. wikipedia.orgembopress.org In humans, sphingomyelin can constitute 10–20 mol % of the total plasma membrane lipids. wikipedia.org This enrichment is a result of vesicular transport from its primary site of synthesis in the Golgi apparatus to the cell surface. researchgate.net While the majority of sphingomyelin resides in the outer leaflet, there is evidence suggesting the existence of a smaller pool in the inner leaflet. wikipedia.orgnih.gov The presence of neutral sphingomyelinase-2, an enzyme that breaks down sphingomyelin, exclusively in the inner leaflet further supports the possibility of an inner leaflet pool. wikipedia.org
Presence in Trans Golgi Network and Endoplasmic Reticulum
The synthesis of sphingomyelin primarily occurs in the Golgi apparatus, specifically in the trans-Golgi network (TGN). embopress.orgembopress.org Ceramide, the precursor for sphingomyelin, is transported from the endoplasmic reticulum (ER) to the TGN, where sphingomyelin synthases catalyze the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide. embopress.orgnih.gov Consequently, the TGN has a significant concentration of newly synthesized sphingomyelin before it is sorted into secretory vesicles for transport to the plasma membrane. researchgate.netrupress.org While the bulk of sphingomyelin synthesis occurs in the TGN, low amounts of sphingomyelin can also be found in the endoplasmic reticulum. wikipedia.org There are two main sphingomyelin synthase enzymes: SMS1 is located in the trans-Golgi, while SMS2 is found at both the trans-Golgi and the plasma membrane. nih.govrupress.orgresearchgate.net
Role in Membrane Microdomain Organization
The unique physicochemical properties of sphingomyelin, including its saturated sphingosine (B13886) backbone and its ability to form hydrogen bonds, are central to its role in the lateral organization of the plasma membrane into distinct microdomains.
Formation and Maintenance of Lipid Rafts
Sphingomyelin, in conjunction with cholesterol, is a primary driver in the formation of specialized membrane microdomains known as lipid rafts. nih.govresearchgate.net These domains are small, dynamic, and enriched in specific lipids and proteins, serving as platforms for various cellular processes, including signal transduction. nih.govnih.gov The preferential interaction between the saturated acyl chains of sphingomyelin and the rigid sterol structure of cholesterol leads to the formation of a more ordered and tightly packed lipid environment, known as the liquid-ordered (Lo) phase, which is characteristic of lipid rafts. researchgate.netnih.gov These sphingomyelin-cholesterol-rich domains are more rigid than the surrounding membrane, which is typically in a liquid-disordered (Ld) phase. researchgate.netnih.gov The stability of these rafts is dependent on the levels of both sphingomyelin and cholesterol. nih.gov
Influence of Oleic Acid Acyl Chain on Lipid Packing and Lateral Heterogeneity
The specific acyl chain attached to the sphingosine backbone significantly influences the biophysical properties of sphingomyelin and its role in membrane organization. The presence of oleic acid (an 18-carbon monounsaturated fatty acid) in the sphingomyelin molecule introduces a kink in the acyl chain due to its cis-double bond. nih.govresearchgate.net This bend can disrupt the tight packing of lipids that is characteristic of domains formed by fully saturated sphingomyelins. researchgate.net
Biophysical Properties of Membranes Modulated by Oleic Sphingomyelin
The incorporation of this compound into a membrane has a profound impact on its biophysical properties. The presence of the unsaturated oleic acid chain influences several key membrane characteristics.
Furthermore, this compound affects the thickness and curvature of the membrane. The less compact packing induced by the oleic acid chain can result in a thinner bilayer compared to one rich in saturated sphingomyelin. The conical shape of lipids with unsaturated chains can also induce negative curvature strain in the membrane, which can be important for processes involving membrane bending and fusion. nih.gov
The presence of this compound also modulates the lateral pressure profile within the membrane. Changes in lipid packing and acyl chain order alter the distribution of forces within the bilayer, which can, in turn, affect the conformation and activity of membrane-embedded proteins.
Impact on Membrane Fluidity and Order
This compound, a species of sphingomyelin featuring a monounsaturated oleic acid (18:1) acyl chain, plays a distinct role in modulating the physical state of cellular membranes. Unlike its saturated counterparts, which tend to pack tightly and increase membrane order, this compound introduces a 'kink' into the acyl chain due to the cis double bond. libretexts.org This structural feature hinders tight packing with neighboring lipids, thereby increasing membrane fluidity. libretexts.orgharvard.edu
Research indicates that membranes enriched with unsaturated fatty acids, such as oleic acid, are generally more fluid. harvard.edu This increased fluidity is characterized by a lower melting temperature compared to membranes composed of saturated fatty acids. libretexts.org For instance, the presence of unsaturated sphingomyelin can help maintain a more homogeneous mixture of lipids within the membrane, rather than promoting the separation into distinct domains. researchgate.net This is in contrast to sphingomyelins with long, saturated acyl chains, which are known to decrease membrane fluidity and increase order. elifesciences.org The interplay between saturated and unsaturated sphingomyelin species, along with other lipids like cholesterol, allows cells to finely tune the lateral organization and fluidity of their membranes. mdpi.com
The effect of this compound on membrane order is a direct consequence of its molecular shape. The bend in its acyl chain disrupts the highly ordered, gel-like phases that can be formed by saturated sphingomyelins. researchgate.net This disruption leads to a more liquid-disordered state, which is crucial for various cellular functions that require membrane flexibility and the lateral diffusion of proteins and lipids. molbiolcell.org Studies on model membranes have shown that while saturated ceramides (B1148491) (derived from sphingomyelin) strongly increase membrane order and promote the formation of gel domains, unsaturated ceramides like oleoyl (B10858665) ceramide have a reduced or no ability to induce such ordered domains at physiological temperatures. researchgate.net
Table 1: Comparative Impact of Saturated vs. Unsaturated Sphingomyelin on Membrane Properties
| Property | Saturated Sphingomyelin (e.g., Stearoyl SM) | This compound (Oleoyl SM) | Reference(s) |
| Membrane Fluidity | Decreases | Increases | harvard.edu, elifesciences.org |
| Membrane Order | Increases (promotes gel-like domains) | Decreases (promotes liquid-disordered state) | researchgate.net, researchgate.net |
| Lipid Packing | Tight | Loose | libretexts.org |
| Domain Formation | Promotes formation of ordered domains | Can inhibit domain separation, promoting homogeneity | researchgate.net |
Influence on Membrane Stiffness and Compactness
The presence of this compound within a lipid bilayer has a significant influence on its mechanical properties, specifically its stiffness and compactness. Generally, sphingomyelins contribute to increasing the stiffness and compactness of the plasma membrane. researchgate.netmdpi.com However, the degree of this effect is highly dependent on the nature of the N-acyl chain.
Sphingomyelin species with long, saturated acyl chains are known to form tightly packed, ordered, and rigid membranes. elifesciences.orgresearchgate.net This is due to the strong van der Waals interactions between the straight hydrocarbon chains. In contrast, the cis-double bond in the oleoyl chain of this compound introduces a kink, which disrupts this tight packing. libretexts.org This disruption leads to a less compact and more flexible membrane.
Studies using molecular dynamics simulations have shown that sphingomyelin bilayers are significantly more ordered and compact than bilayers made of dipalmitoyl phosphatidylcholine (DPPC) at the same temperature. researchgate.net Furthermore, these simulations revealed that sphingomyelin bilayers have a significantly larger bending modulus and area compressibility compared to DPPC, indicating greater stiffness. researchgate.net While these studies often use saturated sphingomyelin, they highlight the inherent stiffening properties of the sphingomyelin backbone and headgroup. The introduction of an unsaturated acyl chain like oleic acid would be expected to counteract this effect to some degree by reducing the packing density.
Modulation of Membrane Curvature and Remodeling Processes
This compound is implicated in the dynamic processes of membrane curvature and remodeling, which are fundamental to events like vesicle budding, fusion, and fission. The shape of a lipid molecule is a key determinant of its influence on membrane curvature. Lipids with a cylindrical shape, like phosphatidylcholine and sphingomyelin, tend to form flat bilayers. researchgate.net However, the enzymatic conversion of sphingomyelin to ceramide, which has a cone shape, can induce negative membrane curvature, leading to invaginations and the budding of vesicles. nih.gov
The presence of unsaturated acyl chains, such as the oleoyl group in this compound, can also influence membrane curvature. The kink in the oleoyl chain increases the cross-sectional area of the hydrophobic tail region, which can favor the formation of curved structures. This is in contrast to lipids with saturated chains that pack more tightly into flat structures. annualreviews.org For instance, an increase in lipids with unsaturated acyl chains has been associated with increased membrane curvature. annualreviews.org
Furthermore, oleic acid itself has been shown to be depleted from the rim of membrane pores, suggesting its geometry is incompatible with the high curvature of the pore edge. oup.com This implies that the distribution of lipids like this compound can be influenced by and, in turn, influence regions of high membrane curvature. In the context of membrane remodeling, processes such as endocytosis and exocytosis require localized changes in membrane curvature. oup.com The specific lipid composition, including the species of sphingomyelin, is crucial for these events. For example, in mammary epithelial cells, oleic acid treatment led to changes in membrane composition that resulted in larger lipid droplets, a process involving membrane fusion and remodeling. plos.org
Interactions with Cholesterol and Other Membrane Lipids
Hydrogen Bonding and Hydrophobic Interactions within Bilayers
This compound participates in a complex network of interactions with other lipids in the membrane, primarily through hydrogen bonding and hydrophobic forces. The sphingomyelin molecule has both hydrogen bond donor (the hydroxyl group on the sphingosine base) and acceptor (the amide linkage and the phosphate (B84403) group) capabilities, allowing it to form intermolecular hydrogen bonds with neighboring lipids. researchgate.net These interactions are crucial for the stability and organization of the membrane.
The interaction between sphingomyelin and cholesterol is particularly significant. It is well-established that sphingomyelin has a high affinity for cholesterol, leading to the formation of tightly packed, ordered domains often referred to as lipid rafts. researchgate.netabo.fi This interaction is stabilized by both hydrogen bonding between the cholesterol hydroxyl group and the sphingomyelin headgroup, and favorable hydrophobic interactions between the rigid steroid ring of cholesterol and the acyl chains of sphingomyelin.
However, the nature of the sphingomyelin acyl chain influences the strength of this interaction. Studies have shown that cholesterol has a higher affinity for N-oleoyl-sphingomyelin (OSM) than for palmitoyl-oleoyl-phosphatidylcholine (POPC) bilayers. nih.gov This suggests that even with an unsaturated chain, the sphingomyelin backbone and headgroup contribute to a favorable interaction with cholesterol. Research also indicates that the absence of a trans double bond in the sphingoid base, as in dihydro-OSM, further strengthens the interaction with a cholesterol analog, highlighting the importance of hydrogen bonding in stabilizing sterol/sphingomyelin interactions. researchgate.net
Impact on Cholesterol Distribution and Homeostasis
The strong interaction between this compound and cholesterol has significant implications for the lateral distribution of cholesterol within the membrane and for cellular cholesterol homeostasis. Sphingomyelin is considered a key regulator of cholesterol's location in cellular membranes. researchgate.net The formation of sphingomyelin-cholesterol-rich domains sequesters cholesterol, creating lateral heterogeneity in the membrane. researchgate.net
The acyl chain composition of sphingomyelin plays a role in this regulation. While saturated sphingomyelins are well-known to form ordered domains with cholesterol, studies with oleoyl-sphingomyelin suggest it is more miscible with phosphatidylcholine and does not form segregated domains with cholesterol to the same extent. researchgate.net This indicates that this compound may contribute to a more uniform distribution of cholesterol compared to its saturated counterparts.
Furthermore, interactions between sphingolipids in the outer leaflet of the plasma membrane and phospholipids (B1166683) in the inner leaflet, potentially mediated by cholesterol, are important for cellular signaling and membrane organization. nih.gov The presence of very-long-chain sphingolipids in one leaflet can influence the behavior of lipids in the opposing leaflet, an effect in which cholesterol plays a role. nih.gov The specific oleoyl (18:1) chain in phosphatidylserine (B164497) (PS) in the inner leaflet appears to be important for these interleaflet interactions with sphingolipids, highlighting the significance of specific unsaturated acyl chains in membrane structure and function. nih.gov
Table 2: Research Findings on this compound Interactions
| Research Focus | Key Finding | Implication | Reference(s) |
| Cholesterol Affinity | Cholesterol shows a higher affinity for N-oleoyl-sphingomyelin (OSM) bilayers than for POPC bilayers. | The sphingomyelin backbone is a key determinant of cholesterol interaction, even with an unsaturated acyl chain. | nih.gov |
| Domain Formation | Oleoyl-sphingomyelin is more miscible with phosphatidylcholine and does not segregate with cholesterol as strongly as saturated sphingomyelins. | May promote a more homogeneous distribution of cholesterol in the membrane. | researchgate.net |
| Interleaflet Coupling | Interactions between outer leaflet sphingolipids and inner leaflet PS 18:0/18:1 are important, with a role for cholesterol. | Specific unsaturated acyl chains are crucial for communication and structural organization across the bilayer. | nih.gov |
| Hydrogen Bonding | The lack of a trans double bond in the sphingoid base of dihydro-OSM strengthens its interaction with a cholesterol analog. | Hydrogen bonding plays a significant role in stabilizing sterol-sphingomyelin complexes. | researchgate.net |
Intracellular Trafficking and Transport of this compound
The intracellular trafficking of sphingomyelin, including this compound, is a tightly regulated process essential for maintaining the distinct lipid compositions of different organelles. Sphingomyelin is primarily synthesized in the Golgi apparatus and at the plasma membrane. mdpi.comnih.gov From the Golgi, it is transported to other cellular membranes, with a significant concentration found in the outer leaflet of the plasma membrane. mdpi.com
The transport of sphingolipids from their site of synthesis occurs largely through vesicular traffic. biorxiv.org Once at the plasma membrane, sphingomyelin can be internalized through various endocytic pathways. The acyl chain structure of sphingolipids has been shown to be a critical determinant in their sorting and trafficking. For instance, the length and saturation of the acyl chain can dictate whether a sphingolipid is sorted to lysosomes for degradation or recycled back to the plasma membrane. biorxiv.org
Specifically, a stretch of at least 14 saturated carbons in the acyl chain acts as a signal for lysosomal sorting by preventing the lipid from entering endosomal sorting tubules. biorxiv.org Perturbations to this saturated stretch, such as the introduction of a cis-double bond found in this compound, can alter this sorting, allowing the lipid to enter recycling and retrograde pathways. biorxiv.org This suggests that this compound may have a different intracellular fate compared to its saturated counterparts, potentially being more readily recycled from endosomes.
Functional Roles in Cellular Processes and Signaling Pathways
Precursor Function for Bioactive Sphingolipid Metabolites
Sphingomyelin (B164518), including the oleic species, sits (B43327) at a critical junction in lipid metabolism. Its breakdown is not merely a catabolic process but a key mechanism for generating a cascade of bioactive lipids that influence a wide array of cellular functions. frontiersin.orgresearchgate.net The balance between sphingomyelin and its metabolites is often described as a "sphingolipid rheostat," which can determine whether a cell proliferates or undergoes programmed death. frontiersin.org
The hydrolysis of sphingomyelin by enzymes known as sphingomyelinases (SMases) yields ceramide and phosphocholine (B91661). wikipedia.orgresearchgate.net This reaction is a primary route for generating signaling ceramide. wikipedia.org Specifically, the hydrolysis of oleic sphingomyelin produces C18:1-ceramide. This ceramide molecule is a central hub in sphingolipid signaling, often associated with anti-proliferative responses, including cell cycle arrest and apoptosis. researchgate.netwikipedia.org
Ceramide can be further metabolized by ceramidases to produce sphingosine (B13886). frontiersin.orgmdpi.com Sphingosine can then be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P). frontiersin.orgmdpi.com In contrast to the often pro-apoptotic role of ceramide, S1P is typically a pro-survival and pro-proliferative signal. researchgate.netfrontiersin.org It can suppress ceramide-mediated apoptosis and stimulate cell growth. lipidbank.jp Therefore, the enzymatic processing of this compound directly fuels two opposing signaling pathways, and the balance between the resulting C18:1-ceramide and S1P is crucial for cellular homeostasis. frontiersin.org
Table 1: this compound Metabolite Generation and Key Functions
| Precursor | Enzyme | Metabolite | General Signaling Function |
| This compound | Sphingomyelinase (SMase) | C18:1-Ceramide | Pro-apoptosis, cell cycle arrest, anti-proliferative researchgate.netwikipedia.org |
| C18:1-Ceramide | Ceramidase | Sphingosine | Precursor for S1P, can induce apoptosis researchgate.net |
| Sphingosine | Sphingosine Kinase (SphK) | Sphingosine-1-Phosphate (S1P) | Pro-survival, pro-proliferation, anti-apoptotic researchgate.netfrontiersin.org |
Modulation of Cell Growth, Proliferation, and Differentiation
This compound and its metabolic products are deeply involved in regulating the complex processes of cell growth, proliferation, and differentiation. Sphingolipids are key components of lipid rafts, specialized membrane microdomains that serve as platforms for many signaling receptors and proteins that control cell division and maturation. nih.gov Consequently, changes in the levels of this compound can alter membrane structure and the function of these signaling hubs. pnas.org
Studies have shown that the synthesis and metabolism of specific sphingomyelins, including dC18:1–C18:1 species, influence development rate and lifespan in model organisms. nih.gov The balance between ceramide and S1P, derived from sphingomyelin hydrolysis, is a critical determinant of cell fate. frontiersin.org While S1P often promotes proliferation, ceramide is linked to the inhibition of cell growth and the induction of differentiation. wikipedia.orgresearchgate.netmdpi.com For example, a synthetic fatty acid, 2-hydroxyoleic acid, has been shown to activate sphingomyelin synthase, increasing sphingomyelin levels and leading to cell cycle arrest and differentiation in cancer cells. nih.gov
The progression of the cell cycle is tightly regulated by a series of checkpoints controlled by cyclin-dependent kinases (CDKs) and their cyclin partners. Metabolites derived from this compound can directly influence this machinery. Ceramide, for instance, has been shown to induce cell cycle arrest. wikipedia.orgnih.gov This can occur through various mechanisms, including the activation of CDK inhibitors like p21 and p27, which leads to the hypophosphorylation of the retinoblastoma protein (pRb). nih.govtandfonline.com Hypophosphorylated pRb remains bound to the transcription factor E2F-1, preventing the expression of genes required for entry into the S-phase of the cell cycle. tandfonline.com Conversely, signaling pathways stimulated by S1P can promote cell cycle progression. researchgate.net Therefore, the metabolic fate of this compound plays a significant role in the decision to halt or proceed through the cell cycle.
Involvement in Cell Fate Decisions
Cell fate decisions, such as the choice between survival, apoptosis (programmed cell death), or autophagy (a cellular recycling process), are heavily influenced by sphingolipid signaling. The levels and localization of this compound and its derivatives are key factors in tipping the balance toward a specific outcome.
This compound itself does not appear to be a direct modulator of apoptosis, but its hydrolysis product, C18:1-ceramide, is a well-established pro-apoptotic molecule. mdpi.comnih.gov The generation of ceramide can be triggered by various apoptotic stimuli, including activation of death receptors like Fas. pnas.orgnih.gov Increased ceramide levels can promote apoptosis through several mechanisms:
Mitochondrial Pathway : C18-ceramide can act on the mitochondria, promoting the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade leading to cell death. frontiersin.orgfrontiersin.org
Death Receptor Clustering : An increase in sphingomyelin at the plasma membrane can enhance the clustering of Fas receptors, facilitating the activation of the extrinsic apoptosis pathway. pnas.org
Suppression of Survival Signals : Ceramide can inhibit pro-survival pathways, further sensitizing the cell to apoptosis.
Conversely, the conversion of ceramide to S1P acts as a potent survival signal, actively suppressing apoptosis. researchgate.netlipidbank.jp S1P can inhibit caspase activation and upregulate pro-survival proteins. mdpi.com Thus, the activity of enzymes like sphingomyelinase and sphingosine kinase, which control the levels of C18:1-ceramide and S1P derived from this compound, are critical regulators of apoptosis.
Table 2: Role of this compound Metabolites in Apoptosis
| Metabolite | Role in Apoptosis | Mechanism of Action |
| C18:1-Ceramide | Pro-apoptotic | Induces mitochondrial dysfunction, promotes death receptor clustering. pnas.orgfrontiersin.orgfrontiersin.org |
| Sphingosine-1-Phosphate (S1P) | Anti-apoptotic | Inhibits caspases, activates pro-survival signaling pathways. researchgate.netmdpi.com |
Autophagy is a catabolic process where cellular components are degraded and recycled, which can promote either cell survival or cell death depending on the context. Sphingolipids, including metabolites of this compound, are emerging as important regulators of this process. nih.gov
Ceramide, particularly C18-ceramide, has been shown to induce lethal autophagy in cancer cells, a form of programmed cell death distinct from apoptosis. mdpi.comnih.gov Research indicates that C18-ceramide can directly bind to the autophagosomal protein LC3-II on the mitochondrial membrane, triggering the selective degradation of mitochondria (mitophagy). frontiersin.org This process can be induced independently of key apoptotic proteins like Bax or caspases. frontiersin.orgnih.gov The induction of lethal autophagy by C18-ceramide has been linked to the activation of endoplasmic reticulum (ER) stress and the inhibition of pro-survival pathways like the PI3K/AKT pathway. nih.gov
Conversely, an accumulation of sphingomyelin itself has been suggested to act as a negative regulator of autophagy, highlighting the complexity of sphingolipid involvement in this pathway. nih.gov The activation of sphingomyelin synthase by compounds like 2-hydroxyoleic acid, which increases sphingomyelin levels, has been shown to induce autophagy in glioma cells. tandfonline.comresearchgate.net This suggests that both the synthesis and breakdown of sphingomyelin are critical control points for initiating and modulating the autophagic response.
Role in Necroptosis and Other Non-Apoptotic Cell Death Pathways
While apoptosis is a well-studied form of programmed cell death, emerging evidence indicates the involvement of specific sphingolipids in alternative, non-apoptotic cell death pathways such as necroptosis. uniroma1.it Necroptosis is a regulated form of necrosis dependent on the kinases RIPK1 and RIPK3. uniroma1.it This pathway can be initiated by various stimuli, including TNF receptor activation. uniroma1.it
The structural role of sphingolipids within lipid rafts is crucial for necroptotic signaling. uniroma1.it The mixed lineage kinase domain-like protein (MLKL), a key player downstream of RIPK3, requires oligomerization within these sphingomyelin-rich membrane microdomains to execute its cell-lysing function. uniroma1.it While direct studies on this compound are limited, the general involvement of sphingomyelin in forming these platforms suggests its importance.
Some studies have pointed to the accumulation of ceramide, a metabolic product of sphingomyelin hydrolysis, as a trigger for necroptosis in certain cancer cell lines. uniroma1.it For instance, the sphingosine analog FTY720 (fingolimod) can induce necroptosis in lung cancer cells through the formation of ceramide-enriched membrane pores. uniroma1.it
In the context of acute respiratory distress syndrome (ARDS) induced by oleic acid in animal models, necroptosis has been shown to be significantly activated. nih.govfrontiersin.org This suggests a potential link between oleic acid, sphingolipid metabolism, and the induction of necroptotic cell death in pathological inflammatory conditions. nih.govfrontiersin.org
Regulation of Membrane-Associated Cellular Functions
Sphingomyelin, including its oleic acid-containing species, is a key regulator of the biophysical properties of cellular membranes, which in turn governs the function of numerous membrane-associated processes. mdpi.com
Control of Endocytosis and Receptor-Mediated Ligand Uptake
Sphingomyelin is integral to the regulation of endocytosis and the uptake of ligands through receptor-mediated processes. researchgate.netnih.gov It plays a critical role in the translocation of proteins necessary for clathrin-independent endocytosis. mdpi.com The formation of sphingomyelin- and cholesterol-rich lipid rafts enhances the phagocytosis of certain bacteria. mdpi.com Furthermore, the hydrolysis of sphingomyelin to ceramide is implicated in the budding of exosome vesicles into multivesicular endosomes. frontiersin.org
Influence on Ion Channel and G-Protein Coupled Receptor Function
The function of ion channels and G-protein coupled receptors (GPCRs) is influenced by their lipid environment. researchgate.netnih.gov Sphingomyelin, as a major component of lipid rafts, can modulate the activity of these crucial signaling proteins. nih.govphysiology.org Several types of ion channels, including voltage-gated Na+, K+, and Ca2+ channels, have been found to be localized within these sphingomyelin-rich domains. nih.gov
Specifically, sphingomyelin has been shown to have direct effects on certain K+ channels. nih.gov The hydrolysis of sphingomyelin by sphingomyelinase can alter channel function, suggesting a dynamic regulation by sphingolipid metabolism. nih.gov While the direct binding of this compound to these channels has not been definitively proven, its presence in the surrounding membrane microdomain is thought to be a key supportive factor for proper channel function. nih.gov
Protein Sorting and Membrane Protein Localization within Lipid Rafts
Lipid rafts, enriched in sphingomyelin and cholesterol, serve as platforms for protein sorting and the localization of specific membrane proteins. researchgate.netnih.govacs.org The interaction between sphingomyelin and cholesterol is a driving force in the formation of these ordered membrane domains. researchgate.net This lateral segregation of lipids and proteins is fundamental to many cellular processes, including signal transduction and membrane trafficking. nih.govmdpi.com
The physical properties of sphingolipids, with their long, largely saturated hydrocarbon chains, promote self-association and the formation of these rafts. mdpi.com Proteins with a high affinity for these ordered lipid environments are selectively recruited, while others are excluded. nih.gov This sorting mechanism is crucial for the proper functioning of signaling complexes. For example, the localization of signaling proteins like Lyn kinase is sensitive to the sphingolipid composition of the membrane, which can impair or facilitate productive signaling. encyclopedia.pub
Contribution to Cellular Stress Responses and Inflammatory Pathways
Sphingolipids, including this compound, are key players in mediating cellular responses to stress and inflammation. mdpi.comfrontiersin.org The metabolism of sphingomyelin is intricately linked to inflammatory signaling pathways. frontiersin.orgfrontiersin.org
Saturated fatty acids are generally considered proinflammatory, while monounsaturated fatty acids like oleic acid often exhibit anti-inflammatory properties. frontiersin.orgmdpi.com Oleic acid can prevent inflammation induced by saturated fatty acids and has been shown to reduce the levels of proinflammatory cytokines. mdpi.com The balance between saturated and monounsaturated fatty acids, which influences the composition of complex lipids like sphingomyelin, is critical in modulating inflammatory responses. mdpi.com
During cellular stress, such as heat shock, there is a notable remodeling of sphingolipid metabolism, leading to increased levels of ceramide and sphingomyelin. mdpi.com This suggests a role for these lipids in both adaptive responses to maintain membrane integrity and in the initiation of programmed cell death pathways under severe stress. mdpi.com The hydrolysis of a small fraction of the abundant sphingomyelin pool can lead to significant increases in ceramide, a potent signaling molecule in stress responses. mdpi.com
Furthermore, the anti-inflammatory cytokine Interleukin-10 (IL-10) has been shown to regulate sphingolipid metabolism. oup.com IL-10 promotes the synthesis of monounsaturated fatty acids, like oleic acid, which in turn limits the production of proinflammatory ceramides (B1148491). oup.com This highlights a mechanism by which the fatty acid composition of sphingolipids is directly linked to the control of inflammation. oup.com
Specific Intracellular Signaling Pathway Integration
This compound and its metabolic derivatives are integrated into numerous intracellular signaling cascades, acting as both structural components and signaling molecules. portlandpress.comembopress.org
The sphingomyelin signaling pathway is centered around the hydrolysis of sphingomyelin to generate ceramide and its subsequent conversion to other bioactive molecules like sphingosine and sphingosine-1-phosphate (S1P). portlandpress.comgenome.jp These metabolites can have opposing effects, with ceramide often promoting apoptosis and cell cycle arrest, while S1P is generally associated with cell proliferation and survival. uniroma1.itportlandpress.com
The regulation of sphingomyelin synthase (SMS), the enzyme that produces sphingomyelin, is a critical control point. pnas.orgnih.gov For example, the synthetic fatty acid 2-hydroxyoleic acid has been shown to activate SMS in cancer cells, leading to an accumulation of sphingomyelin. pnas.orgnih.gov This change in membrane lipid composition can inhibit major signaling pathways like the RAS-MAPK and PI3K-AKT1 pathways, ultimately inducing cell cycle arrest and autophagy in cancer cells. nih.gov
The integration of sphingolipid metabolism with other signaling pathways is complex. For instance, sphingomyelin-derived diacylglycerol can trigger localized responses, such as the translocation of protein kinase D (PKD) in the Golgi apparatus. mdpi.com Furthermore, the physical presence of sphingomyelin in lipid rafts is crucial for the proper function of receptor signaling, including that of the insulin (B600854) receptor and Toll-like receptors. researchgate.net
Crosstalk with RAS-MAPK and PI3K-AKT1 Pathways
Research has illuminated a crucial link between the levels of sphingomyelin (SM) in the cell membrane and the activity of the RAS-MAPK and PI3K-AKT1 signaling cascades, two of the most important pathways in cell growth and proliferation. springermedizin.de The synthetic fatty acid 2-hydroxyoleic acid (2OHOA), a derivative of oleic acid, has been a key tool in elucidating this relationship. In cancer cells, particularly glioma cells which are characterized by markedly low levels of SM, 2OHOA has been shown to specifically activate sphingomyelin synthase (SGMS). nih.govlaminarpharma.com This activation restores SM levels in the cell membrane to those found in normal, non-cancerous cells. nih.gov
The restoration of SM levels, including various sphingolipid species with different acyl chain lengths, triggers a cascade of anti-proliferative events. nih.gov A primary consequence is the inhibition of the RAS-MAPK pathway. nih.govlaminarpharma.com The mechanism involves a change in the biophysical properties of the plasma membrane. High concentrations of SM, along with cholesterol, favor the formation of tightly packed, ordered lipid domains (lipid rafts). pnas.org The oncogenic protein Ras requires more loosely packed membrane domains for its proper insertion and function, which is necessary for it to transmit signals from receptor tyrosine kinases (RTKs) to downstream effectors like Raf. pnas.org The 2OHOA-induced increase in SM content leads to the translocation of Ras from the plasma membrane to the cytoplasm, effectively shutting down the MAPK signaling cascade. pnas.orgpnas.org
The inhibition of the PI3K-AKT1 pathway appears to be a downstream consequence of this MAPK inactivation, indicating significant crosstalk between the two pathways. nih.govlaminarpharma.com The inactivation of RAS signaling prevents the subsequent activation of the PI3K-AKT1 pathway. nih.gov This dual inhibition of major pro-growth and pro-survival pathways leads to several key cellular outcomes in cancer cells, including cell cycle arrest, induction of differentiation, and ultimately, autophagic cell death. nih.govpnas.org These effects are not observed in normal cells, where SM levels are already high. nih.gov
Research Findings on 2-Hydroxyoleic Acid (2OHOA) Treatment in Glioma Cells
The table below summarizes key molecular changes observed in glioma cells following treatment with 2OHOA, leading to the modulation of sphingomyelin levels and subsequent pathway inhibition.
| Parameter | Observation in Glioma Cells after 2OHOA Treatment | Consequence | Reference(s) |
| Sphingomyelin (SM) Mass | Significant increase (e.g., 4.6-fold in U118 cells) | Restoration of normal membrane lipid composition | pnas.org |
| Ras Localization | Translocation from the plasma membrane to the cytoplasm | Inactivation of the MAPK pathway | pnas.orglaminarpharma.com |
| Akt Activity | Reduced levels/activity | Inhibition of the PI3K/Akt survival pathway | pnas.orglaminarpharma.com |
| Retinoblastoma (RB) Protein | Hypophosphorylation | Inhibition of E2F-1 and cell cycle progression | pnas.orglaminarpharma.com |
Interaction with S1P/S1P3 Signaling
Sphingomyelin is a precursor to a range of bioactive sphingolipids, including ceramide and sphingosine-1-phosphate (S1P). mdpi.com The balance between these metabolites, often termed the "sphingolipid rheostat," is critical in determining cell fate. While increased sphingomyelin content can inhibit proliferation as described above, its metabolite S1P often acts as a pro-survival and pro-proliferative signaling molecule. nih.gov
S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5. mdpi.com The interaction relevant to this discussion involves the S1P receptor 3 (S1PR3). S1PR3, like S1PR1, can couple to the Gi family of G proteins. nih.gov Activation of Gi by the S1P-S1PR3 complex can, in turn, activate the PI3K-Akt signaling pathway. nih.gov This stands in contrast to the inhibitory effect on the PI3K-Akt pathway observed when sphingomyelin levels are globally increased.
Key Components of the S1P/S1P3 and PI3K/Akt Signaling Interaction
The table below outlines the key molecules involved in the signaling cascade linking S1P to the PI3K/Akt pathway.
| Molecule | Role in the Pathway | Reference(s) |
| Sphingosine-1-Phosphate (S1P) | Ligand, product of sphingomyelin metabolism | mdpi.com |
| S1P Receptor 3 (S1PR3) | G protein-coupled receptor for S1P | mdpi.comwikipedia.org |
| Gi protein | G protein coupled to S1PR3 that activates PI3K | nih.gov |
| Phosphoinositide 3-kinase (PI3K) | Enzyme that generates PIP3, leading to Akt recruitment | nih.govpnas.org |
| Akt (Protein Kinase B) | Serine/threonine kinase that promotes cell survival and growth | nih.govpnas.org |
Molecular Mechanisms in Pathophysiological Contexts
Dysregulation of Oleic Sphingomyelin (B164518) Metabolism in Disease States
Metabolic disorders such as obesity, insulin (B600854) resistance, and atherosclerosis are frequently associated with significant alterations in the composition of sphingomyelin species in tissues and circulation. nih.govdiabetesjournals.org While sphingolipids in general are affected, changes in the relative abundance of sphingomyelins with specific fatty acid chains, including oleic acid, are emerging as critical contributors to the pathophysiology of these conditions. nih.govnih.gov This dysregulation is not merely a symptom but an active participant in the molecular events that drive metabolic disease. frontiersin.org
An excess of free fatty acids, a hallmark of obesity, directly impacts sphingolipid metabolism by providing substrates for the de novo synthesis pathway, leading to the accumulation of ceramides (B1148491) and altered sphingomyelin profiles. nih.govfrontiersin.org Studies have revealed that obesity is linked to changes in sphingolipid composition in both adipose tissue and plasma. scirp.orgdiabetesjournals.org
The accumulation of certain sphingolipid metabolites, particularly ceramides derived from sphingomyelin hydrolysis, is a key mechanism linking lipotoxicity to insulin resistance. wikipathways.organnualreviews.org Ceramides can impair insulin signaling through several mechanisms:
Inhibition of Akt/PKB: Ceramides activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt, a central node in the insulin signaling cascade responsible for glucose uptake. wikipathways.orgfrontiersin.org
ER Stress: Ceramide accumulation can induce endoplasmic reticulum (ER) stress, which in turn disrupts insulin receptor substrate (IRS-1) function. wikipathways.org
Mitochondrial Dysfunction: By impairing mitochondrial function, ceramides can inhibit the proper oxidation of fatty acids, further contributing to a lipotoxic state. wikipathways.org
Inhibition of the de novo synthesis of sphingolipids has been shown in rodent models of obesity to improve insulin sensitivity and reduce liver steatosis, underscoring the causal role of this metabolic pathway in disease pathogenesis. nih.govfrontiersin.org
Table 1: Research Findings on Sphingomyelin Dysregulation in Obesity and Insulin Resistance
| Finding | Disease Context | Implication | Source(s) |
| High serum levels of specific sphingomyelin (SM) species (C18:0, C20:0, C22:0, C24:0) correlate with obesity and insulin resistance. | Obesity, Metabolic Syndrome | Suggests that specific SM species could serve as biomarkers and are linked to disease development. | nih.gov |
| Obesity alters sphingolipid metabolism in adipose tissue, leading to decreased sphingomyelin and increased ceramide and sphingosine (B13886). | Genetic Obesity (murine model) | Demonstrates tissue-specific dysregulation contributing to a pro-inflammatory and prothrombotic state. | diabetesjournals.org |
| Excess free fatty acids in obese individuals increase ceramide production via de novo synthesis. | Obesity, Lipotoxicity | Provides a direct link between nutrient excess and the production of lipotoxic sphingolipids. | nih.gov |
| Ceramide, a metabolite of sphingomyelin, impairs insulin signaling by inhibiting Akt and inducing ER stress. | Insulin Resistance | Elucidates a core molecular mechanism by which sphingolipid dysregulation causes insulin resistance. | wikipathways.orgfrontiersin.org |
| Inhibition of sphingolipid synthesis improves insulin resistance in rodent models. | Obesity, Insulin Resistance | Confirms a causal role for the sphingolipid pathway in the pathogenesis of metabolic disease. | nih.govfrontiersin.org |
Sphingomyelin is a significant lipid component of lipoproteins, particularly low-density lipoprotein (LDL), and its metabolism is deeply intertwined with the development of atherosclerosis. nih.gov An elevated level of serum sphingomyelin is considered a risk factor for cardiovascular disease and is associated with the severity of subclinical atherosclerosis. nih.govresearchgate.net
The mechanisms by which oleic sphingomyelin and other sphingomyelin species contribute to atherosclerosis are multifaceted:
LDL Aggregation: The enzymatic conversion of sphingomyelin to ceramide on the surface of LDL particles by sphingomyelinase is a critical pro-atherogenic step. mdpi.com This process, which occurs within the arterial intima, reduces the polarity of the LDL surface, leading to the aggregation and fusion of LDL particles. nih.gov These aggregated lipoproteins are more readily retained in the artery wall and taken up by macrophages, leading to foam cell formation—the hallmark of early atherosclerotic lesions. researchgate.netnih.gov
Endothelial Dysfunction: Dysregulation of sphingolipid metabolism contributes to endothelial dysfunction. Overexpression of sphingomyelin synthase 2, the enzyme that synthesizes sphingomyelin from ceramide, has been shown to accelerate atherosclerosis in animal models by promoting an inflammatory response in the aorta. frontiersin.org
Inflammation and Cell Death: Ceramides generated from sphingomyelin hydrolysis act as signaling molecules that can promote inflammation, oxidative stress, and apoptosis within the vascular wall, further driving plaque development. mdpi.com
Oleic acid itself has been implicated in promoting a proatherogenic state. mednexus.org Therefore, the dysregulation of this compound, a key carrier of oleic acid within lipoproteins, is a central element in the pathophysiology of atherosclerosis and dyslipidemia.
Sphingolipids are exceptionally abundant in the nervous system, where they play indispensable structural and signaling roles. ksumsc.com Homeostasis of sphingolipids, including this compound, is essential for neuronal health, synaptic plasticity, and the structural integrity of myelin. mdpi.comnih.gov Consequently, aberrant sphingolipid metabolism is a common feature in a range of neurodegenerative and demyelinating diseases. oaepublish.comnih.gov
A growing body of evidence links dysregulated sphingolipid metabolism to the pathogenesis of major neurodegenerative diseases.
Alzheimer's Disease (AD): In AD, the metabolism of sphingomyelin is significantly altered. frontiersin.org Post-mortem brain tissue from AD patients shows increased levels of long-chain ceramides (e.g., C18:0, C24:0), which are derived from sphingomyelin hydrolysis. unimi.it The activity of acid sphingomyelinase (ASM), the enzyme that catalyzes this conversion, is often elevated and correlates with levels of amyloid-beta (Aβ) and hyperphosphorylated tau, the two main pathological hallmarks of AD. frontiersin.orgbmbreports.org Ceramide accumulation is believed to contribute to the cytotoxic signaling induced by Aβ, promoting neuronal apoptosis. nih.gov
Parkinson's Disease (PD): Altered sphingolipid metabolism is also implicated in PD. Increased ceramide levels have been reported in post-mortem brain tissues of PD patients. unimi.it Ceramide signaling can mediate the apoptosis of dopaminergic neurons in the substantia nigra, a key event in PD pathology, partly by inducing mitochondrial oxidative stress. unimi.it
Amyotrophic Lateral Sclerosis (ALS): Studies have found increased activity of ASM in plasma samples from ALS patients and in ALS mouse models. bmbreports.org This suggests an accelerated breakdown of sphingomyelin into ceramide. The resulting imbalance, characterized by increased ceramide and decreased levels of the pro-survival molecule sphingosine-1-phosphate, is thought to contribute to the degeneration of motor neurons. unimi.it
In these conditions, the disruption of the delicate balance between sphingomyelin and its metabolites like ceramide contributes to a pro-apoptotic and pro-inflammatory environment within the central nervous system, exacerbating neurodegeneration. nih.govunimi.it
Table 2: Sphingomyelin Metabolism in Neurodegenerative Diseases
| Disease | Observed Alteration in Sphingolipid Metabolism | Pathophysiological Consequence | Source(s) |
| Alzheimer's Disease | Increased levels of long-chain ceramides; elevated acid sphingomyelinase (ASM) activity. | Contributes to amyloid-beta induced cytotoxicity and neuronal apoptosis. | frontiersin.orgunimi.it |
| Parkinson's Disease | Increased ceramide levels in affected brain regions. | Mediates apoptosis of dopaminergic neurons through mechanisms like oxidative stress. | unimi.it |
| Amyotrophic Lateral Sclerosis (ALS) | Increased ASM activity in plasma and CNS; imbalance of ceramide and sphingosine-1-phosphate. | Contributes to motor neuron degeneration. | unimi.itbmbreports.org |
Sphingomyelin is a primary and essential structural component of the myelin sheath, the lipid-rich insulating layer that surrounds nerve axons. pearson.comwikipedia.org This sheath, produced by oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system, is crucial for the rapid and efficient transmission of nerve impulses. ksumsc.com
This compound plays a direct role in this process. Astrocytes, a type of glial cell, can synthesize oleic acid and transfer it to oligodendrocytes, which then use it to produce sphingomyelin, thereby stimulating myelination. mdpi.com The unique biophysical properties conferred by sphingomyelin are critical for the proper formation, stability, and insulating function of myelin. ksumsc.compearson.com
Therefore, any dysregulation in the synthesis or degradation of this compound can have a profound impact on myelin integrity.
Structural Defects: A deficit in the required sphingomyelin species can lead to a poorly formed or unstable myelin sheath, impairing its insulating properties.
Demyelination: An overactive catabolism of sphingomyelin, such as through excessive sphingomyelinase activity, can contribute to the breakdown of existing myelin, a process central to diseases like Multiple Sclerosis (MS). nih.gov
The maintenance of a specific sphingolipid composition, including adequate levels of this compound, is thus fundamental for the health and function of the myelin sheath. Disruptions in this metabolic balance are a key factor in the pathology of demyelinating disorders. mdpi.comnih.gov
Aberrant Metabolism in Neurodegenerative Conditions (e.g., ALS, Alzheimer's, Parkinson's)
Contribution to Cancer Cell Biology
This compound, a specific molecular species of sphingomyelin containing an oleic acid acyl chain, is increasingly recognized for its significant role in the intricate landscape of cancer cell biology. Its influence extends from the fundamental regulation of signaling pathways that drive tumorigenesis to the modulation of cell death mechanisms and the complex issue of chemotherapy resistance.
Modulation of Tumorigenic Signaling and Cell Proliferation Pathways
Research has illuminated that a hallmark of many human cancer cells is a significantly lower level of sphingomyelin (SM) in their membranes compared to non-tumor cells. core.ac.ukpnas.orgmdpi.com This altered lipid composition is not merely a correlative finding but appears to be a critical component of the malignant phenotype, as it facilitates the activation of key tumorigenic signaling pathways. nih.gov The restoration of SM levels, for instance through the action of the synthetic fatty acid 2-hydroxyoleic acid (2OHOA) which activates sphingomyelin synthase (SMS), has been shown to counteract these pro-cancer signals. core.ac.ukpnas.orgmdpi.comoaepublish.com
The increase in this compound and other SM species at the plasma membrane leads to changes in the biophysical properties of the membrane, including an increase in global order and the packing of lipid rafts. core.ac.ukmdpi.comoaepublish.com These membrane microdomains are crucial platforms for signal transduction. core.ac.ukpnas.org By remodeling these platforms, elevated SM levels can disrupt the localization and function of key signaling proteins. A notable example is the Ras protein, a central node in cell proliferation signaling. Increased membrane SM content can cause the detachment of Ras from the membrane, which is essential for its signaling activity. mdpi.comnih.gov This event subsequently inactivates the downstream RAS-MAPK pathway. nih.govthno.orgelifesciences.orgnih.gov
Furthermore, the normalization of SM levels impacts other critical proliferation pathways. It has been observed to inhibit the PI3K-AKT1 and the CCND (Cyclin D)-CDK4/CDK6 pathways, both of which are fundamental for cell cycle progression. nih.govthno.orgelifesciences.orgnih.gov The inhibition of these pathways ultimately leads to cell cycle arrest, a key antitumor effect. core.ac.ukmdpi.comoaepublish.com The specificity of this mechanism to cancer cells, which possess inherently low SM levels, underscores its therapeutic potential, as normal cells with already high SM levels are largely unaffected. core.ac.uknih.govoaepublish.comfrontiersin.org
| Signaling Pathway | Key Proteins Affected | Effect of Increased this compound | Reference |
|---|---|---|---|
| RAS-MAPK Pathway | Ras, RAF, MAPK | Inactivation due to Ras delocalization from the plasma membrane. | nih.govthno.orgnih.gov |
| PI3K-AKT1 Pathway | PI3K, AKT1 | Inhibition, leading to reduced cell survival and proliferation signals. | nih.govthno.orgelifesciences.orgnih.gov |
| Cell Cycle Progression | CCND (Cyclin D), CDK4/CDK6, RB1 | Inhibition, causing hypophosphorylation of RB1 and cell cycle arrest. | nih.govthno.orgnih.gov |
| Apoptosis Signaling | Fas Receptor (FasR) | Altered localization and clustering, promoting apoptosis. | core.ac.ukmdpi.comoaepublish.com |
Induction of Programmed Cell Death Mechanisms in Cancer Cells (e.g., Autophagy)
The restoration of sphingomyelin levels in cancer cells does not only halt their proliferation but can also actively trigger their demise through programmed cell death mechanisms. The specific type of cell death induced can vary depending on the cancer cell type. For instance, in human leukemia cells, an increase in sphingomyelin has been linked to the induction of apoptosis, the classical form of programmed cell death. core.ac.ukoaepublish.com This is partly achieved by altering the organization of the Fas receptor in the plasma membrane, facilitating its activation and triggering the extrinsic apoptosis pathway. core.ac.uk
In other cancer types, such as apoptosis-resistant glioma cells, the accumulation of this compound and other sphingomyelins initiates a different form of programmed cell death known as autophagy. core.ac.uknih.govoaepublish.comthno.orgelifesciences.orgnih.gov The process begins with cell cycle arrest and differentiation, but prolonged exposure and sustained high levels of sphingomyelin lead to a state of cellular stress. nih.govmdpi.com This stress is characterized by endoplasmic reticulum (ER) stress and a condition resembling sphingolipidosis, where the cell's metabolic machinery is overwhelmed by the demand for ceramide to synthesize sphingomyelin. nih.govthno.orgmdpi.com This metabolic crisis is believed to be a key trigger for the autophagic process. nih.govelifesciences.org The activation of FOXO1 and the overexpression of the cell cycle inhibitor CDKN1B are molecular events associated with this induction of autophagy. nih.gov This targeted induction of cell death in cancer cells, while sparing normal cells, highlights the therapeutic potential of modulating this compound levels. nih.govthno.org
| Programmed Cell Death Mechanism | Cancer Cell Type Example | Molecular Triggers | Reference |
|---|---|---|---|
| Apoptosis | Leukemia | Fas Receptor (FasR) clustering and activation of the extrinsic pathway. | core.ac.uk |
| Autophagy | Glioma (apoptosis-resistant) | ER stress, sphingolipidosis, FOXO1 activation, CDKN1B overexpression. | nih.govthno.orgelifesciences.org |
Influence on Chemotherapy Resistance at a Molecular Level
The metabolism of sphingolipids is a critical determinant of a cancer cell's sensitivity or resistance to chemotherapy. mdpi.comnih.gov The concept of the "sphingolipid rheostat" is central to understanding this phenomenon, where the balance between pro-apoptotic lipids like ceramide and pro-survival lipids like sphingosine-1-phosphate and sphingomyelin dictates the cell's fate. thno.orgfrontiersin.orgmdpi.com A metabolic shift that favors the conversion of ceramide into sphingomyelin, catalyzed by sphingomyelin synthase (SMS), is a pro-survival mechanism that can contribute to drug resistance. thno.orgnih.gov Consequently, many drug-resistant cancer cells exhibit lower basal levels of ceramide. thno.orgfrontiersin.org
Conversely, therapeutic strategies that increase intracellular ceramide levels often enhance the efficacy of chemotherapeutic agents. frontiersin.org This can be achieved by inhibiting the enzymes that catabolize ceramide or by stimulating its production via the hydrolysis of sphingomyelin by sphingomyelinases (SMases). oaepublish.comthno.org The action of SMases is considered an essential step for the efficacy of some chemo- and radiotherapies. oaepublish.com For example, providing exogenous sphingomyelin has been shown to enhance the chemosensitivity of human colonic tumor xenografts to agents like 5-fluorouracil (B62378) and irinotecan, likely by increasing the substrate pool for ceramide generation and promoting apoptosis. frontiersin.org
While the general role of the sphingomyelin-ceramide balance is well-established in chemoresistance, the specific contribution of this compound itself is less defined. However, given that the fatty acid chain length of ceramides and sphingomyelins can influence their biological activity, it is plausible that the abundance of specific species, such as this compound, could modulate resistance. core.ac.ukresearchgate.net For instance, an imbalance where the biosynthesis of sphingomyelin is transcriptionally repressed can lead to an excess of free cholesterol, triggering the upregulation of drug efflux pumps and conferring chemoresistance. nih.gov Therefore, targeting the enzymes that regulate the levels of this compound and other sphingolipid species represents a promising strategy to overcome drug resistance in cancer. mdpi.comnih.gov
| Molecule | Enzyme(s) Involved | Role in Chemotherapy Resistance | Reference |
|---|---|---|---|
| Ceramide | Sphingomyelinase (production), Sphingomyelin Synthase (consumption) | Pro-apoptotic; low levels are associated with resistance. Enhances chemosensitivity. | thno.orgfrontiersin.org |
| Sphingomyelin | Sphingomyelin Synthase (production), Sphingomyelinase (consumption) | Pro-survival; its synthesis from ceramide can contribute to resistance. | thno.orgnih.gov |
| Sphingosine-1-Phosphate (S1P) | Sphingosine Kinase (SPHK) | Pro-survival; promotes proliferation and resistance. | core.ac.ukthno.org |
| Glucosylceramide | Glucosylceramide Synthase (GCS) | Pro-survival; its synthesis from ceramide contributes to multidrug resistance. | thno.org |
Role in Inflammatory Disease Mechanisms
Sphingolipids, including this compound, are key players in the complex signaling networks that govern inflammation. These lipids and their metabolites, such as ceramide and sphingosine-1-phosphate (S1P), act as critical signaling molecules in both innate and adaptive immunity. researchgate.net The metabolism of sphingomyelin can generate mediators that activate pro-inflammatory transcription factors and induce enzymes like cyclooxygenase-2 (COX-2), leading to the production of inflammatory prostaglandins.
The role of sphingomyelin in inflammation is multifaceted. For example, in mast cells, exogenous sphingomyelin can inhibit activation, whereas its metabolite S1P promotes it. In monocytes, ceramide-enriched particles can foster inflammatory responses. Furthermore, dietary sphingolipids have been shown to affect cholesterol absorption and have been investigated for their potential role in inflammatory bowel disease and colon cancer. researchgate.net
Recent research has also highlighted the involvement of sphingolipid metabolism in the pathogenesis of multiple sclerosis, an autoimmune disease characterized by neuroinflammation. researchgate.net The activation of sphingomyelinase pathways can contribute to the death of oligodendrocytes, the cells that form the myelin sheath. researchgate.net This connection underscores the importance of maintaining sphingolipid homeostasis to prevent pathological inflammation. The modulation of sphingolipid pathways, for instance by targeting S1P receptors, is an active area of research for developing new therapies for inflammatory diseases.
Underlying Pathology of Lysosomal Storage Disorders (e.g., Niemann-Pick Disease)
This compound is centrally implicated in the pathology of certain lysosomal storage disorders, most notably Niemann-Pick disease (NPD) types A and B. mdpi.com These rare, inherited metabolic disorders are classified as sphingolipidoses, a subgroup of lysosomal storage diseases characterized by the harmful accumulation of fatty substances. mdpi.com
The underlying cause of NPD types A and B is a deficiency in the lysosomal enzyme acid sphingomyelinase (ASM), which results from mutations in the SMPD1 gene. mdpi.com ASM is responsible for the hydrolysis of sphingomyelin into ceramide and phosphocholine (B91661) within the lysosome. When this enzyme is deficient, its substrate—sphingomyelin—cannot be broken down and progressively accumulates within the lysosomes of cells throughout the body. mdpi.com This accumulation is particularly prominent in cells of the monocyte-macrophage system.
The massive buildup of sphingomyelin, including the oleic species, causes cells to become enlarged and dysfunctional, leading to the formation of characteristic "foam cells" or "Niemann-Pick cells". These lipid-laden cells infiltrate various organs, resulting in the clinical manifestations of the disease. mdpi.com The primary sites of pathology include the spleen, liver, lungs, and bone marrow. mdpi.com The enlargement of the liver and spleen (hepatosplenomegaly) is a common symptom. mdpi.com In the severe infantile neurovisceral form (type A), the accumulation of sphingomyelin in the central nervous system leads to progressive and irreversible neurological damage. mdpi.com
| Disease | Defective Gene | Deficient Enzyme | Accumulated Substrate | Primary Pathological Consequence | Reference |
|---|---|---|---|---|---|
| Niemann-Pick Disease (Types A & B) | SMPD1 | Acid Sphingomyelinase (ASM) | Sphingomyelin (including this compound) | Lysosomal accumulation in macrophages, leading to hepatosplenomegaly and neurodegeneration (Type A). | mdpi.com |
Molecular Mechanisms in Bone Remodeling and Associated Diseases
The metabolism of sphingolipids, with this compound as a key constituent, plays an essential role in the dynamic process of bone remodeling, which involves a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. frontiersin.org Disruptions in sphingolipid homeostasis can lead to skeletal abnormalities and diseases such as osteoporosis. frontiersin.org
Sphingomyelin itself is crucial for proper bone formation and mineralization. frontiersin.org The local catabolism of sphingomyelin to produce ceramide is a necessary step for healthy bone mineralization. frontiersin.org Evidence for this comes from findings that mutations in the gene for sphingomyelin synthase 2 (SGMS2), the enzyme that synthesizes sphingomyelin, can cause defective bone mineralization. frontiersin.org
However, the balance is critical. While necessary, excessive accumulation or catabolism of sphingomyelin can be detrimental and is associated with increased bone resorption. frontiersin.org The metabolites of sphingomyelin, particularly ceramide and sphingosine-1-phosphate (S1P), have potent, often opposing, effects on bone cells. Ceramide accumulation in osteoblasts, which can be induced by high-fat diets rich in certain fatty acids, can suppress bone formation and promote osteoblast apoptosis. frontiersin.org Certain ceramide species have also been directly correlated with markers of bone resorption. frontiersin.org
In contrast, S1P is a critical signaling molecule that acts as a coupling factor between osteoclasts and osteoblasts. frontiersin.org It can promote the migration of osteoclast precursors and stimulate osteoclast differentiation and bone resorption, partly by increasing the expression of RANKL, a key factor for osteoclastogenesis. frontiersin.org Therefore, the intricate regulation of the this compound metabolic pathway, controlling the relative levels of sphingomyelin, ceramide, and S1P, is fundamental to maintaining skeletal health. frontiersin.org
| Sphingolipid | Effect on Osteoblasts (Bone Formation) | Effect on Osteoclasts (Bone Resorption) | Reference |
|---|---|---|---|
| Sphingomyelin | Essential for normal mineralization. | Excessive catabolism can be associated with resorption. | frontiersin.org |
| Ceramide | Suppresses bone formation; induces apoptosis at high levels. | Can directly increase osteoclastogenesis and resorption. | frontiersin.org |
| Sphingosine-1-Phosphate (S1P) | Acts as a coupling factor. | Promotes precursor migration and differentiation, increasing resorption. | frontiersin.org |
Consequences of this compound Accumulation or Depletion
The cellular concentration of this compound, like other sphingolipids, is meticulously regulated. Disruptions in its metabolism, leading to either its accumulation or depletion, can have profound consequences on cellular function and contribute to various pathological states. These alterations trigger a cascade of molecular events, culminating in observable changes at both the cellular and tissue levels.
Cellular Responses to Altered Sphingolipid Levels
The cellular response to fluctuating sphingolipid levels is complex, involving intricate signaling pathways and structural modifications to cellular membranes. Sphingomyelin, a key component of the plasma membrane, plays a crucial role in maintaining membrane integrity, fluidity, and the organization of lipid rafts. oup.commdpi.com Consequently, any change in its concentration, including that of this compound, can initiate a range of cellular responses.
Accumulation of Sphingomyelin:
An abnormal increase in sphingomyelin levels can significantly impact cellular processes. In some cancer cells, which have been observed to have lower baseline levels of sphingomyelin compared to non-tumor cells, the induced accumulation of sphingomyelin can trigger cell cycle arrest, differentiation, and even apoptosis. pnas.org This accumulation leads to an increase in the global order of the plasma membrane and tighter packing of lipid rafts. pnas.org These structural changes can alter the localization and function of key signaling proteins, such as the Fas receptor and Ras, thereby influencing cell fate decisions. pnas.org
The accumulation of specific sphingomyelin species can also be a hallmark of certain diseases. For instance, in Niemann-Pick disease types A and B, a deficiency in acid sphingomyelinase leads to the accumulation of sphingomyelin-enriched high-density lipoproteins (HDL). mdpi.com
Depletion of Sphingomyelin and Generation of Ceramide:
The enzymatic hydrolysis of sphingomyelin by sphingomyelinases, which results in its depletion and the concurrent generation of ceramide, is a critical signaling event. researchgate.net Ceramide is a potent bioactive lipid that can induce a variety of cellular responses, including apoptosis, cell cycle arrest, and inflammation. researchgate.neteuropeanreview.org The conversion of sphingomyelin to ceramide can be triggered by various stimuli, such as cytokines (e.g., tumor necrosis factor-α), chemotherapeutics, and ionizing radiation. oup.comresearchgate.net
This process dramatically alters the biophysical properties of the cell membrane. The generation of ceramide within lipid rafts can lead to the coalescence of these domains into larger signaling platforms, which can amplify downstream signaling cascades. nih.gov For example, the hydrolysis of sphingomyelin and subsequent ceramide production are implicated in the clustering of death receptors like Fas, initiating the apoptotic cascade. pnas.orgfrontiersin.org
Furthermore, the depletion of plasma membrane sphingomyelin can disrupt the normal distribution of cholesterol. This can lead to a rapid movement of cholesterol from the plasma membrane to intracellular compartments, affecting cholesterol homeostasis and the activity of cholesterol-metabolizing enzymes. nih.gov
Phenotypic Manifestations at the Cellular and Tissue Level
The cellular responses to altered this compound and other sphingolipid levels manifest as distinct phenotypes at both the cellular and tissue levels, often contributing to the pathogenesis of various diseases.
Metabolic Diseases:
Dysregulation of sphingolipid metabolism is increasingly recognized as a key factor in metabolic diseases such as metabolic dysfunction-associated steatohepatitis (MASH) and type 2 diabetes. frontiersin.org The accumulation of ceramides, resulting from the breakdown of sphingolipids, is linked to lipotoxicity, cellular stress, and mitochondrial dysfunction in hepatocytes. frontiersin.org In the context of obesity and insulin resistance, elevated ceramide levels can impair insulin signaling pathways. researchgate.net Conversely, some studies suggest that specific sphingomyelin species may have protective roles.
Cardiovascular Diseases:
Altered sphingomyelin metabolism is also implicated in cardiovascular diseases. In hypertension, an increase in membrane sphingomyelin content has been observed, which is thought to reduce membrane fluidity. oup.com The balance between sphingomyelin and ceramide is crucial for cardiac health. Increased ceramide levels in the heart following a myocardial infarction are associated with higher rates of cell death and worsened cardiac function. ahajournals.org Conversely, enhancing the activity of acid ceramidase, which breaks down ceramide, has been shown to be cardioprotective. ahajournals.org
Cancer:
The role of sphingomyelin in cancer is multifaceted. As mentioned, some cancer cells exhibit lower levels of sphingomyelin, and inducing its accumulation can have anti-tumor effects. pnas.org The balance between sphingomyelin and ceramide is critical in determining the response of cancer cells to therapy. pnas.org For instance, the efficacy of some chemotherapeutic drugs is dependent on their ability to induce ceramide production through sphingomyelin hydrolysis. pnas.org
Neurological and Immune System Disorders:
Sphingolipids are abundant in the nervous system, and alterations in their metabolism are associated with neurodegenerative diseases like Alzheimer's disease, where changes in sphingomyelin and ceramide levels have been reported in brain tissue. nih.gov In the immune system, sphingomyelin and its metabolites are critical for T-cell function. The breakdown of sphingomyelin to ceramide is essential for T-cell activation, motility, and the formation of the immunological synapse. researchgate.netresearchgate.net Depletion of sphingomyelin can impair the directed migration of T-cells. frontiersin.orgnih.gov
Interactive Data Table: Research Findings on Altered Sphingolipid Levels
| Condition/Treatment | Lipid Alteration | Cellular/Tissue Consequence | Reference |
| 2-hydroxyoleic acid (2OHOA) treatment in glioma cells | Increased sphingomyelin mass (4.6-fold) | Cell cycle arrest, differentiation, apoptosis | pnas.org |
| Myocardial Infarction (in mice) | Increased C16-ceramide (8.75-fold), C20-ceramide (16.57-fold), C24-ceramide (8.95-fold) | Increased cardiac cell death, deteriorated heart function | ahajournals.org |
| Sphingomyelinase treatment of fibroblasts | Depletion of >90% of cellular sphingomyelin | Increased cholesteryl ester formation, altered cholesterol distribution | nih.gov |
| Stroke-prone spontaneously hypertensive rats | Increased membrane sphingomyelin | Reduced membrane fluidity | oup.com |
| 2OHOA treatment in U118 human brain cancer cells | Increased sphingolipid turnover, accumulation of SM, ceramide, and hexosylceramide | Altered sphingolipid metabolism, presence of storage materials in lysosomes | laminarpharma.com |
Advanced Methodological Approaches in Oleic Sphingomyelin Research
Quantitative Lipidomics for Sphingolipid Species Profiling
Quantitative lipidomics aims to comprehensively identify and quantify all lipid molecules in a biological system. For sphingolipids, this involves profiling a diverse array of species that differ in their sphingoid base, head group, and, crucially, their N-acyl chain composition. Isolating the signal of oleic sphingomyelin (B164518), which contains an 18-carbon monounsaturated oleic acid chain (18:1), from a complex mixture of other sphingomyelins is a key challenge addressed by these methods.
Mass spectrometry (MS) has become the cornerstone of lipidomics due to its high sensitivity, specificity, and ability to determine the molecular structure of lipids. unitn.it When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), it allows for the robust quantification of individual sphingolipid species from complex biological samples. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used platform for sphingolipid analysis. nih.govnih.gov This technique first separates lipids using LC, often with a reversed-phase column that separates molecules based on hydrophobicity, which is heavily influenced by the length and saturation of the acyl chain. This allows for the chromatographic separation of oleic sphingomyelin from other sphingomyelin species. The separated lipids are then ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. nih.gov The first mass analyzer selects the precursor ion corresponding to a specific sphingomyelin species, which is then fragmented. The second mass analyzer detects the characteristic product ions, confirming the lipid's identity and enabling quantification. nih.gov For sphingomyelin, a common fragmentation pattern involves the loss of the phosphocholine (B91661) headgroup, yielding a fragment ion corresponding to the ceramide backbone, which can be used for identification and quantification. nih.gov
Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for analyzing the fatty acid composition of sphingolipids after hydrolysis, though LC-MS/MS is more common for analyzing intact lipids. researchgate.netlipidmaps.org
The accuracy of quantitative lipidomics heavily relies on the initial sample preparation and lipid extraction steps. The goal is to efficiently extract sphingolipids from a biological matrix (e.g., plasma, cells, tissues) while minimizing degradation and removing interfering substances. springernature.com
A common strategy involves the addition of a cocktail of internal standards before extraction. nih.gov These standards are structurally similar to the target analytes but are not naturally present in the sample, often containing non-natural odd-chain fatty acids or stable isotopes. nih.gov For example, C17:0-sphingomyelin could be used as an internal standard to quantify endogenous even-chained species like this compound. These standards correct for variability in extraction efficiency and ionization suppression during MS analysis. nih.gov
Several extraction protocols are widely used, with the choice depending on the sample type and the specific lipids of interest. mdpi.com The Bligh and Dyer or Folch methods, which use a chloroform/methanol solvent system, are classic techniques for total lipid extraction. researchgate.net Modified, single-phase extraction methods using solvents like butanol or methanol-dichloromethane have also been developed for medium- to high-throughput screening of sphingolipids. mdpi.comnih.gov To improve the analysis of complex sphingolipids, interfering glycerolipids can be removed through alkaline hydrolysis. researchgate.net
| Extraction Method | Solvent System | Primary Application/Advantage | Reference |
|---|---|---|---|
| Folch/Bligh & Dyer | Chloroform/Methanol/Water | Classic method for total lipid extraction; well-established. | researchgate.net |
| Butanolic Extraction | Butanol/Water | Effective for polar sphingolipids like sphingosine-1-phosphate and suitable for small samples. | nih.govmdpi.com |
| Methanol-Dichloromethane | Methanol/Dichloromethane | Simple one-phase extraction suitable for medium-throughput screening of plasma samples. | nih.gov |
| Alkaline Hydrolysis | Potassium Hydroxide in Methanol | Used as a supplementary step to degrade interfering glycerolipids, improving sphingolipid detection. | researchgate.net |
Following sample preparation and extraction, LC-MS/MS data is acquired. This can be done in a targeted manner, using methods like Multiple Reaction Monitoring (MRM), where the instrument is programmed to detect specific precursor-product ion pairs for known lipids like this compound. nih.gov Alternatively, untargeted data acquisition collects full scan MS and MS/MS spectra for all detectable ions, allowing for the discovery of unexpected changes across the lipidome. nih.gov
The raw data generated is complex and requires specialized software for processing. nih.gov Programs such as LipidSearch, MZmine, and MS-DIAL are used to perform peak detection, alignment, and lipid identification by matching experimental MS/MS spectra against spectral libraries or databases like LIPID MAPS and LipidBlast. nih.govmdpi.com This process annotates specific species, for instance, identifying a peak as SM(d18:1/18:1), which corresponds to sphingomyelin with a d18:1 sphingosine (B13886) base and an 18:1 oleic acid chain.
Once lipids are quantified, bioinformatics tools are used to interpret the biological significance of the data. nih.gov Statistical analysis can identify significant changes in this compound levels between different experimental conditions. Pathway analysis tools, utilizing databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), map the altered lipids onto metabolic pathways to reveal which enzymatic steps or networks are affected. nih.govwikipathways.org This integrated approach connects changes in this compound concentration to the broader context of sphingolipid metabolism. nih.gov
| Parameter | Description | Example/Common Choice | Reference |
|---|---|---|---|
| LC Column | Stationary phase used for chromatographic separation. | Reversed-phase C18 or C8 column. | nih.gov |
| Mobile Phase | Solvents used to elute lipids from the column. | Gradient of acetonitrile/water with additives like formic acid or ammonium (B1175870) formate. | nih.gov |
| Ionization Mode | Method to generate charged ions for MS detection. | Positive Electrospray Ionization (ESI+) for sphingomyelins. | nih.govnih.gov |
| MS Acquisition Mode | Strategy for collecting mass data. | Multiple Reaction Monitoring (MRM) for targeted analysis; Full Scan with data-dependent MS/MS for untargeted analysis. | nih.govnih.gov |
| Data Processing Software | Tools for peak picking and lipid identification. | LipidSearch, MZmine, SIMCA. | mdpi.com |
While quantitative lipidomics provides a static snapshot of lipid concentrations, metabolic flux analysis using stable isotope tracers reveals the dynamic aspects of lipid metabolism. nih.gov This technique allows researchers to measure the rate of synthesis, degradation, and conversion of lipids like this compound in living systems. biorxiv.org
The methodology involves supplying cells or organisms with precursors labeled with stable isotopes, such as ¹³C or ¹⁵N. medchemexpress.com For sphingolipid synthesis, common tracers include [U-¹³C₃]serine or [¹⁵N]serine, which are incorporated into the sphingoid backbone by the enzyme serine palmitoyltransferase (SPT). biorxiv.org Over time, these heavy isotopes are integrated into the de novo synthesized sphingolipid pool.
By using LC-MS/MS to track the incorporation of the isotopic label into different sphingolipid species, researchers can calculate the rate at which they are being produced. biorxiv.org For example, by measuring the increase in the mass of this compound corresponding to the incorporated ¹³C atoms from serine, one can determine its de novo synthesis rate. This approach provides critical insights into how metabolic pathways are regulated and how fluxes are redirected in response to stimuli or in disease states, offering a more profound understanding than concentration measurements alone. biorxiv.orgunl.edu
Mass Spectrometry-Based Techniques (e.g., LC-MS/MS, GC-MS)
Strategies for Sample Preparation and Extraction for Specific Sphingolipid Analysis
Genetic and Molecular Perturbation Studies
To establish a causal link between specific enzymes and the production of this compound, researchers employ genetic and molecular perturbation techniques. By selectively inhibiting or removing the genes that code for enzymes in the sphingolipid pathway, it is possible to observe the direct impact on the levels of specific lipid species.
Two powerful technologies for targeted gene modulation are CRISPR/Cas9-mediated gene editing and RNA interference (RNAi) using small interfering RNAs (siRNA) or short hairpin RNAs (shRNA). genecopoeia.com
CRISPR/Cas9 allows for the permanent and complete knockout of a target gene. nih.gov The system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. nih.gov The cell's error-prone repair mechanism often introduces small insertions or deletions that result in a frameshift mutation, permanently inactivating the gene. vectorbuilder.com For instance, to study the synthesis of this compound, one could use CRISPR/Cas9 to knock out the gene for a specific ceramide synthase (e.g., CERS2 or CERS3) or sphingomyelin synthase (e.g., SGMS1 or SGMS2). nih.govplos.org The resulting changes in the lipid profile, measured by LC-MS/MS, would directly reveal the role of that enzyme in producing this compound. elifesciences.org
siRNA and shRNA mediate gene knockdown by temporarily silencing gene expression at the post-transcriptional level. idtdna.com These small RNA molecules are complementary to the messenger RNA (mRNA) of the target gene. They guide a cellular complex to degrade the target mRNA or inhibit its translation, thereby reducing the amount of protein produced. genecopoeia.com While knockdown is often incomplete and transient, it is a rapid and effective method for studying gene function, especially for genes that may be essential for cell survival. vectorbuilder.com By using siRNA to knockdown an enzyme suspected of being involved in oleic acid incorporation into ceramide, researchers can observe the corresponding decrease in this compound levels.
| Feature | CRISPR/Cas9 | siRNA/shRNA (RNAi) | Reference |
|---|---|---|---|
| Mechanism | Induces double-strand breaks in genomic DNA, leading to permanent gene knockout. | Degrades or inhibits translation of target mRNA, leading to temporary gene knockdown. | genecopoeia.comnih.gov |
| Effect | Permanent and often complete loss of gene function. | Transient and often incomplete reduction in gene expression. | vectorbuilder.comidtdna.com |
| Application in Sphingolipid Research | Creating stable cell lines or model organisms lacking a specific enzyme (e.g., a ceramide synthase) to study long-term consequences on the lipidome. | Rapidly assessing the impact of reducing an enzyme's expression on this compound levels. | vectorbuilder.comnih.govplos.org |
| Off-Target Effects | Potential for cleavage at unintended genomic sites. | Potential to silence unintended mRNAs with partial sequence similarity. | vectorbuilder.com |
Overexpression Systems for Sphingolipid Enzymes
To elucidate the specific roles of enzymes in this compound metabolism, researchers often employ overexpression systems. This approach involves introducing the gene for a particular enzyme into a host cell, causing the cell to produce the enzyme in larger quantities than normal. This allows for a detailed examination of its function.
One key enzyme family targeted for overexpression is sphingomyelin synthase (SMS). There are two primary isoforms, SMS1, located in the Golgi apparatus, and SMS2, found at both the plasma membrane and the Golgi. embopress.orgfrontiersin.org Overexpression or, conversely, knockdown of these enzymes has been shown to primarily affect the cellular levels of sphingomyelin and its precursor, ceramide, without significantly altering phosphatidylcholine concentrations. mdpi.com For instance, the overexpression of neutral sphingomyelinase (nSMase), an enzyme that breaks down sphingomyelin into ceramide, has been instrumental in studying signaling pathways. Stable nSMase-overexpressing U937 and human embryonic kidney (HEK) cell lines have been created to investigate the enzyme's role in processes like tumor necrosis factor α (TNF-α) induced signaling. pnas.org Such systems are crucial for dissecting the "sphingomyelin cycle" and defining the precise role of its metabolites in cell signaling. pnas.orgnih.gov
| Enzyme | Overexpression System | Research Focus | Key Findings |
| Neutral Sphingomyelinase (nSMase) | Stably transfected U937 and HEK cell lines | Role in TNF-α signal transduction | Moderate elevation in ceramide; no significant change in activation of Jun kinase, NFκB, or ERK1 pathways. pnas.org |
| Sphingomyelin Synthase (SMS1/SMS2) | Various cell lines | Regulation of ceramide/sphingomyelin balance | Overexpression/knockdown primarily alters sphingomyelin and ceramide levels, impacting cell signaling and membrane properties. mdpi.comcam.ac.uk |
Transgenic Animal Models (e.g., SMS knockout mice)
To understand the physiological and pathophysiological roles of this compound in vivo, researchers utilize transgenic animal models, particularly knockout mice. windows.net These models, where a specific gene has been inactivated or "knocked out," provide invaluable insights into the systemic effects of altered sphingolipid metabolism. nih.gov
Recent studies have made extensive use of sphingomyelin synthase (SMS) knockout mice to investigate the distinct functions of SMS1 and SMS2. nih.govresearchgate.net Studies on SMS1-KO and SMS2-KO mice have revealed the importance of the ceramide/sphingomyelin balance in a variety of disease models, including atherosclerosis, obesity, and cancer metastasis. nih.govresearchgate.net For example, SMS2 deficiency has been shown to reduce sphingomyelin levels in the brain and alter them in the kidney. nih.gov In blood plasma, sphingomyelin levels are decreased in both SMS1-KO and SMS2-KO mice, while ceramide levels are notably increased only in SMS2-KO plasma. nih.gov Another important model is the SMPD3-deficient mouse, which lacks a functional neutral sphingomyelinase 2 (nSMase2) and has been used to study bone and cartilage development. frontiersin.org
| Gene Knockout | Animal Model | Key Phenotype/Research Application |
| SMS1 | Mouse (SMS1-KO) | Altered hepatic ceramide levels; decreased plasma sphingomyelin. nih.gov |
| SMS2 | Mouse (SMS2-KO) | Increased plasma ceramide; decreased plasma and brain sphingomyelin; implicated in inflammatory diseases. nih.govresearchgate.net |
| SMPD3 (nSMase2) | Mouse (fro/fro and SMPD3-/-) | Defects in bone and cartilage development. frontiersin.org |
In Vitro and Cellular Model Systems
In vitro and cellular models are foundational to this compound research, providing controlled environments to study its metabolic and signaling functions at the cellular level and its biophysical characteristics in isolation.
Cultured Cell Lines for Studying Metabolic Responses and Signaling
A diverse array of cultured cell lines is used to investigate the multifaceted roles of sphingolipids. The choice of cell line often depends on the specific biological question. For example, studies on the biosynthesis of sphingolipids have used human foreskin fibroblasts, C6 glioma cells, NB41A3 neuroblastoma cells, and C2C12 myoblasts to trace the metabolic incorporation of precursors into sphingomyelin. oup.com
Cancer cell lines are frequently used to explore the role of sphingomyelin metabolism in cell fate. The luminal A breast cancer cell line MCF7, for instance, shows reduced viability and altered sphingomyelin metabolism when treated with high doses of vitamin C, leading to an increase in ceramide content. mdpi.com In contrast, the MDA-MB-231 breast cancer cell line does not exhibit the same changes. mdpi.com Cell lines such as U937 (a human myeloid leukemia line) and HEK (human embryonic kidney) are workhorses for studying signal transduction pathways initiated by sphingomyelin breakdown. pnas.org The antiproliferative effects of sphingomyelin and ceramide have been tested on various cancer lines including C6 (rat glioma), HT-29 (human colon adenocarcinoma), and OV2008 (human ovarian carcinoma), as well as on the non-cancerous CCD-18Co human colon fibroblast line. dergipark.org.tr Furthermore, embryonic hippocampal cells (HN9.10) have been used to demonstrate that sphingomyelin can enter the cell nucleus, influence gene expression, and promote neurite growth. imrpress.com
| Cell Line | Cell Type | Application in Sphingomyelin Research |
| MCF7 | Human Breast Adenocarcinoma | Studying the link between sphingomyelin catabolism, ceramide production, and drug-induced changes in cell viability. mdpi.com |
| C6 Glioma | Rat Brain Glioma | Investigating sphingolipid biosynthesis and antiproliferative effects. oup.comdergipark.org.tr |
| U937 / HEK293 | Human Leukemia / Embryonic Kidney | Analyzing signal transduction pathways following the overexpression of sphingolipid enzymes like nSMase. pnas.org |
| HN9.10 | Embryonic Hippocampal Cells | Demonstrating nuclear uptake of sphingomyelin and its role in regulating gene expression and neuronal differentiation. imrpress.com |
| Human Foreskin Fibroblasts | Human Fibroblast | Tracing metabolic pathways of sphingolipid synthesis. oup.com |
Reconstituted Membrane Systems for Biophysical Studies
To study the biophysical properties of this compound without the complexity of a living cell, researchers use reconstituted membrane systems. These artificial membranes, such as monolayers, liposomes (vesicles), and supported bilayers, allow for precise control over lipid composition. acs.orgucl.ac.be They are essential for understanding how sphingomyelin influences membrane structure, fluidity, and domain formation. acs.org
These model systems have been crucial in demonstrating that sphingomyelin, in conjunction with cholesterol, forms liquid-ordered (Lo) phase domains, often called "lipid rafts." acs.org Techniques like Atomic Force Microscopy (AFM) can be used to probe these domains, for instance, by measuring the interaction of a sphingomyelin-binding protein with a reconstituted palmitoyl (B13399708) sphingomyelin bilayer. acs.org 2H Nuclear Magnetic Resonance (NMR) spectroscopy on macroscopically aligned sphingomyelin bilayers has been used to probe the polarity of the lipid-water interface and the ordering effect of sphingomyelin on neighboring phospholipids (B1166683). nih.gov The generation of vesicles with specific lipid compositions, including various phosphatidylcholines and charged lipids, is a common approach to reconstitute membrane proteins and study their function in a controlled lipid environment. rsc.org
Computational Modeling and Simulations
Computational approaches, particularly molecular dynamics simulations, provide a powerful lens to view the behavior of this compound at a level of detail unattainable by experimental methods alone.
Molecular Dynamics (MD) Simulations for Membrane Mechanics and Lipid-Protein Interactions
Molecular dynamics (MD) simulations are a computational method used to calculate the movements of atoms and molecules over time, providing a virtual microscope with atomic-level resolution. ucalgary.canih.gov This technique has become indispensable for studying lipid bilayers. By simulating systems composed of sphingomyelin and other lipids like cholesterol, researchers can investigate fundamental membrane properties. researchgate.net These simulations can reveal details about the hydrogen-bonding networks, the ordering of lipid acyl chains, and the formation of lateral membrane domains (rafts). researchgate.net
MD simulations are particularly powerful for exploring lipid-protein interactions. nih.govresearchgate.net They can identify potential lipid binding sites on membrane proteins and elucidate how the lipid environment, including the presence of sphingomyelin, modulates a protein's structure and function. researchgate.netnih.gov Simulations can be performed at different levels of resolution, from all-atom (AA) models that provide high-resolution detail to coarse-grained (CG) models that allow for longer simulation times and larger system sizes. nih.gov Recent studies have used MD simulations to examine the interactions between members of the SLC4 family of transporters and a model HEK293 cell membrane containing sphingomyelin, identifying specific contact points that may regulate protein function. nih.gov
| Simulation Type | Key Application | Information Gained |
| All-Atom (AA) MD | High-resolution structural analysis | Detailed energetics of lipid-protein interactions, specific hydrogen bonding patterns, and conformational changes in proteins. nih.gov |
| Coarse-Grained (CG) MD | Large-scale membrane dynamics and protein screening | Efficient identification of potential lipid-binding sites, observation of domain formation, and protein-lipid sorting over longer timescales. researchgate.net |
| United-Atom (UA) MD | Intermediate resolution studies | Balances computational cost and detail for studying bilayer properties and lipid interactions. researchgate.net |
Systems Biology Approaches Using Ordinary Differential Equations for Metabolic Networks
Systems biology utilizes mathematical modeling to understand the complex and dynamic interactions within biological systems. For the study of this compound and the broader sphingolipid metabolic network, ordinary differential equations (ODEs) are a primary tool. mdpi.comnumberanalytics.com ODE-based models describe the time-dependent changes in the concentrations of metabolites, allowing researchers to simulate the behavior of the metabolic network under various conditions. mdpi.comnih.gov
The sphingolipid network is viewed as a system of chemical reactions that can be analyzed mathematically to understand the dynamics of signaling proteins and their complexes. mdpi.com These models are constructed based on the known biochemical reactions in the pathway. For instance, the conversion of ceramide to sphingomyelin by sphingomyelin synthase (SMS) is a key reaction. mdpi.com An ODE model can represent the rate of change of each lipid species (like this compound) as an equation that includes terms for its synthesis and degradation. The parameters in these equations, known as rate constants, represent the speeds of these reactions. nih.gov
Researchers use experimental data, often from lipidomics, to estimate these unknown rate constants. nih.gov A common approach involves a two-step parameter estimation process, where an initial guess is refined to ensure the model's output closely matches the experimental data. nih.gov The robustness of such models is then tested through sensitivity analysis to understand how changes in parameters affect the system's output. nih.govresearchgate.net
A practical application of this approach is simulating the effects of inhibiting enzymes like SMS. By solving the system of ODEs, researchers can predict how partially blocking SMS activity would alter the levels of sphingomyelin and its precursors over time. mdpi.com Furthermore, fluorescently labeled sphingomyelin analogues, such as sphingomyelin-BODIPY (SM-BOD), are used in conjunction with ODE modeling. una.ac.crmdpi.com Data from flow cytometry and live-cell imaging of these probes provide the necessary quantitative data to build and fit the models, which can then simulate the transit and metabolism of sphingomyelin within different cell lines and under various perturbations, such as chemotherapy. una.ac.crmdpi.com These models, often implemented in software like MATLAB using the Systems Biology Markup Language (SBML), can describe the complex dynamics of the sphingolipid pathway and help predict cellular responses to drugs. mdpi.comuna.ac.cr
Table 1: Examples of ODE-Based Models in Sphingolipid Research
| Study Focus | Model Type | Key Findings | Citations |
|---|---|---|---|
| Sphingomyelin Synthase (SMS) Activity | ODE model of the sphingolipid network | Elucidated the reaction mechanism of SMS and calculated the effect of partial SMS inhibition on sphingomyelin levels. | mdpi.com |
| Chemosensitivity in Cancer Cells | ODE model combined with a fluorescent SM-BOD probe | Demonstrated that chemotherapeutic drugs perturb the sphingolipid pathway in a cell-line-specific manner; the model could predict chemosensitivity. | una.ac.cr |
| Integration of Lipidomics and Transcriptomics | ODE-based mathematical model of sphingolipid metabolism | Developed a model that fitted experimental data well for all species, demonstrating consistency between the metabolic network and experimental data. | nih.gov |
| Synergistic Drug Interactions in Lung Cancer | Dynamic mathematical model based on SM-BOD probe kinetics | Inferred the metabolism of the SM-BOD probe and mapped how chemotherapy perturbs the sphingolipid network. | mdpi.com |
Advanced Imaging Techniques for Subcellular Localization and Dynamics
Understanding the function of this compound requires precise knowledge of its location and movement within the cell. Due to the complexity of lipid distribution, advanced imaging techniques are essential to visualize sphingomyelin-rich domains and track their dynamics at high resolution. dntb.gov.uaresearchgate.net
Fluorescence microscopy, using specific probes that bind to sphingomyelin, is a foundational technique. dntb.gov.ua Proteins like equinatoxin II and lysenin, which specifically recognize sphingomyelin, can be tagged with fluorophores. dntb.gov.ua When applied to cells, these probes illuminate the location of sphingomyelin, revealing its enrichment in specific membranes like the plasma membrane and the Golgi apparatus. dntb.gov.ua The use of fluorescently labeled lipid analogues, which are incorporated into cellular membranes, also allows for the tracking of their metabolic flow and localization. una.ac.crmdpi.com
However, the resolution of conventional light microscopy is often insufficient to visualize the fine details of lipid domains. Super-resolution microscopy techniques, which can achieve resolutions up to ~20 nm, have been applied to visualize organelle contact sites where lipid exchange, including that of sphingomyelin, is thought to occur. frontiersin.org
Mass spectrometry imaging (MSI) offers a powerful, label-free alternative for visualizing lipid distribution. Techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) can map the distribution of specific lipid molecules, including different fatty acid species of sphingomyelin, across a cell or tissue section with high spatial resolution. gu.se Another high-resolution MSI technique is Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS). plos.org By labeling cells with stable isotopes, NanoSIMS can be used to track the synthesis and transport of specific lipids, providing direct evidence for their subcellular localization in microdomains within membranes. plos.orgacs.org This method has been successfully used to show that sphingolipids group into microdomains in the membranes of human fibroblast cells. plos.org
Atomic Force Microscopy (AFM) provides another angle by probing the nanomechanical properties of membranes. By attaching a sphingomyelin-binding protein to the AFM tip, it is possible to map the physical interaction forces and identify sphingomyelin-rich domains based on their distinct mechanical signatures compared to the surrounding bilayer. acs.org These advanced techniques, often used in combination, provide a detailed picture of the subcellular architecture and dynamic behavior of this compound, linking its location to its function in cellular processes. dntb.gov.uafrontiersin.org
Table 2: Advanced Imaging Techniques for Sphingomyelin Research
| Technique | Principle | Application to this compound | Citations |
|---|---|---|---|
| Fluorescence Microscopy | Uses fluorophore-tagged specific probes (e.g., lysenin) or lipid analogues (e.g., SM-BODIPY) to visualize molecules. | Reveals subcellular localization in the plasma membrane and Golgi; tracks metabolic flow. | una.ac.crmdpi.comdntb.gov.ua |
| Super-Resolution Microscopy | Overcomes the diffraction limit of light, providing higher spatial resolution (~20 nm). | Visualizes fine architectural details of organelle contact sites, where sphingomyelin is exchanged. | frontiersin.org |
| TOF-SIMS | A mass spectrometry technique that bombards a surface with a primary ion beam, generating secondary ions that are analyzed by mass. | Label-free imaging of the spatial distribution of different lipid molecular species in cells and tissues. | gu.se |
| NanoSIMS | High-resolution secondary ion mass spectrometry that can detect stable isotope labels. | Tracks the synthesis and transport of labeled sphingolipids, revealing their localization in subcellular microdomains. | plos.orgacs.org |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique that measures local mechanical properties. | Maps sphingomyelin-rich domains by measuring the specific interaction forces between a functionalized tip and the membrane. | acs.org |
Future Directions and Research Gaps in Oleic Sphingomyelin Studies
Elucidating the Full Spectrum of Oleic Acid-Containing Sphingomyelin (B164518) Species and their Unique Biological Functions
A critical gap in current knowledge is the comprehensive identification of all oleic acid-containing sphingomyelin species and their distinct biological roles. Sphingomyelins are a diverse group of molecules, varying in the length and saturation of their acyl chains and sphingoid bases. mdpi.com This structural diversity is believed to translate into functional specificity. Future research should focus on:
Advanced Lipidomic Profiling: Utilizing high-resolution mass spectrometry and other advanced analytical technologies to identify and quantify the full range of oleic SM species in different tissues, cells, and even subcellular compartments. mdpi.com This will provide a detailed map of their distribution and abundance.
Functional Characterization: Moving beyond simple correlation, studies need to be designed to determine the unique functions of specific oleic SM species. This could involve using synthetic oleic SM variants in cell culture models or developing genetic models with altered oleic SM profiles.
Investigating Understudied Tissues: While much research has focused on tissues like the brain and red blood cells where sphingomyelin is abundant, the roles of oleic SM in other tissues remain less clear. wikipedia.org
Detailed Mechanistic Understanding of Enzyme Selectivity for Oleic Acid Incorporation
The incorporation of oleic acid into the ceramide backbone, the precursor to sphingomyelin, is a key regulatory step. scispace.com However, the precise mechanisms governing the selectivity of enzymes for oleic acid are not fully understood. Future research should aim to:
Characterize Ceramide Synthases (CerS): Investigate the substrate specificity of the different CerS isoforms for oleic acid-CoA. Studies have shown that CerS isoforms have preferences for fatty acyl-CoAs of different chain lengths, and understanding their affinity for oleic acid is crucial. mdpi.com
Elucidate the Role of Dihydroceramide Desaturases (DES): These enzymes introduce the double bond into the sphingoid base. frontiersin.org Research is needed to understand if their activity is coordinated with the incorporation of oleic acid to produce specific oleoyl-sphingomyelin species.
Explore Regulatory Factors: Investigate how cellular conditions, such as nutrient availability and stress, influence the activity and selectivity of these enzymes, thereby controlling the levels of oleic SM.
Precise Roles in Specific Subcellular Organelles and Inter-Organelle Communication
Sphingomyelin is a key component of various cellular membranes, including the plasma membrane, Golgi apparatus, and lysosomes. frontiersin.orgmdpi.com However, the specific roles of oleic SM within these organelles and in mediating communication between them are largely unknown. Future research directions include:
High-Resolution Imaging: Employing advanced imaging techniques, such as super-resolution microscopy and imaging mass spectrometry, to visualize the precise localization of oleic SM within subcellular compartments. elifesciences.orgnih.gov
Organelle-Specific Functional Studies: Developing methods to manipulate oleic SM levels in specific organelles to dissect their functional contributions to processes like vesicle trafficking, signal transduction, and organelle integrity. mdpi.com
Inter-Organelle Crosstalk: Investigating how oleic SM participates in the exchange of lipids and information between organelles, a process vital for maintaining cellular homeostasis.
Development of Novel Tools for Targeted Manipulation and Imaging of Oleic Sphingomyelin
A major limitation in studying oleic SM is the lack of specific tools for its manipulation and visualization. The development of such tools is a critical area for future research. This includes:
Photoswitchable Probes: Creating light-activated probes that can be used to control the activity of enzymes involved in oleic SM metabolism with high spatial and temporal precision. elifesciences.org
Fluorescent Analogs: Synthesizing fluorescently-labeled oleic SM analogs that mimic the behavior of the natural lipid, allowing for real-time imaging of its dynamics and localization in living cells.
Genetically Encoded Sensors: Developing protein-based sensors that can specifically bind to oleic SM and report its concentration and distribution within the cell.
Unraveling the Intricate Crosstalk Between this compound Metabolism and Other Lipid Pathways
This compound metabolism does not occur in isolation but is intricately linked with other lipid metabolic pathways, including those of cholesterol, glycerophospholipids, and other sphingolipids. nih.govcam.ac.uk Understanding this crosstalk is essential for a complete picture of its biological roles. Key areas for future investigation include:
Sphingomyelin-Cholesterol Interactions: Delving deeper into the specific interactions between oleic SM and cholesterol in the formation of lipid rafts and how this influences membrane fluidity and protein function. researchgate.net
Interplay with Glycerophospholipid Metabolism: Investigating the regulatory links between the synthesis and breakdown of oleic SM and major glycerophospholipids like phosphatidylcholine. cam.ac.uk
Metabolic Flux Analysis: Utilizing stable isotope tracing to map the flow of oleic acid and other precursors through the interconnected network of lipid metabolic pathways.
Exploring the Therapeutic Potential through Modulation of this compound Metabolism (Focus on Mechanistic Research)
Alterations in sphingolipid metabolism have been implicated in a variety of diseases, including cardiovascular disease, diabetes, and cancer. mdpi.comdovepress.comdiabetesjournals.org Modulating oleic SM levels presents a potential therapeutic strategy, but a deeper mechanistic understanding is required. Future research should focus on:
Identifying Druggable Targets: Pinpointing specific enzymes in the oleic SM metabolic pathway that can be targeted by small molecule inhibitors or activators. nih.gov For example, modulating sphingomyelin synthases could be a key therapeutic strategy. pnas.org
Mechanistic Studies in Disease Models: Using cell culture and animal models of disease to investigate how altering oleic SM levels affects disease progression at a molecular level. This could involve studying its impact on signaling pathways, inflammation, and cell survival. diabetesjournals.org
Investigating the "Sphingolipid Rheostat": Exploring how changes in oleic SM levels affect the balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate, a key determinant of cell fate. frontiersin.org
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding
To fully comprehend the complex roles of this compound, it is essential to integrate data from various "omics" platforms. nih.govscilifelab.se This systems-level approach can reveal novel connections and pathways that would be missed by studying individual components in isolation. Future efforts should include:
Combined 'Omics' Studies: Performing integrated analyses of lipidomics, transcriptomics, proteomics, and metabolomics data from the same biological samples. nih.govmedrxiv.org
Computational Modeling: Developing computational models of sphingolipid metabolism to simulate the effects of perturbations and predict how changes in oleic SM levels will impact the entire cellular system. nih.gov
Biomarker Discovery: Utilizing multi-omics data to identify potential biomarkers related to oleic SM metabolism that could be used for the diagnosis or prognosis of diseases. medrxiv.org
Q & A
Q. What are the optimal methods for extracting oleic sphingomyelin from biological samples?
The Folch extraction method is widely used for isolating sphingomyelin due to its efficacy in separating lipids from proteins and aqueous components. This involves homogenizing samples in chloroform-methanol (2:1 v/v), followed by centrifugation and washing with saline to remove non-lipid contaminants . Validation steps, such as thin-layer chromatography (TLC) or mass spectrometry, should confirm purity and species specificity, especially given variations in acyl chain lengths (e.g., C26 sphingomyelin) .
Q. How can researchers detect and quantify this compound in complex lipid mixtures?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sphingomyelin analysis. Using stable isotope-labeled internal standards (e.g., d18:1/24:0 sphingomyelin) improves quantification accuracy by correcting for matrix effects . Triple quadrupole systems (e.g., QTRAP4500) enable targeted multiple reaction monitoring (MRM) for specific species, while high-resolution instruments (e.g., Q Exactive Orbitrap) support untargeted lipidomics .
Q. What are the primary biological roles of this compound in cellular membranes?
this compound is critical for lipid raft formation, which regulates membrane protein activity (e.g., ion channels) and signal transduction . It also serves as a precursor for ceramide, a key mediator of apoptosis and immune responses. Studies in model organisms (e.g., fruit flies, mice) highlight its role in developmental maturation and reproduction .
Advanced Research Questions
Q. How does the interaction between this compound and cholesterol influence membrane dynamics?
Sphingomyelin-cholesterol complexes form ordered microdomains that modulate membrane fluidity and protein localization. Structural studies using X-ray diffraction and lipid-binding proteins (e.g., Ostreolysin A) reveal that sphingomyelin’s acyl chain length (e.g., C18:1 vs. C26:0) determines cholesterol interaction strength, impacting signaling and endocytosis . Advanced imaging techniques, like super-resolution microscopy, further resolve these interactions in live cells .
Q. What experimental approaches resolve contradictions in sphingomyelin’s role in apoptotic signaling?
Discrepancies arise from context-dependent ceramide generation. For example, TNF-α-induced apoptosis involves sphingomyelin hydrolysis via sphingomyelinase, but protein kinase C (PKC) activation can antagonize this pathway . Controlled use of ceramide analogs (e.g., C2-ceramide vs. C2-dihydroceramide) and zinc ion inhibitors in cell-free systems helps isolate specific signaling nodes .
Q. How can multi-omics approaches elucidate this compound’s role in metabolic disorders?
Integrated lipidomics and metabolomics in disease models (e.g., PKP2 knockdown guinea pigs) reveal sphingomyelin’s association with TCA cycle dysregulation and lipidome reconfiguration. Downregulation of SM(18:0/16:1) and sphingosine 1-phosphate correlates with metabolic dysfunction, guiding hypothesis-driven studies on lipid-mediated pathogenesis .
Q. What advanced techniques address sphingomyelin spatial distribution in membranes?
Single-molecule imaging and non-toxic lipid sensors (e.g., modified equinatoxin-II) enable real-time tracking of sphingomyelin in the cytosolic leaflet. These methods reveal its dynamic redistribution during membrane remodeling, such as in cancer cells with altered SM content .
Q. How does acyl chain length affect sphingomyelin’s biophysical and functional properties?
Monolayer studies show that longer acyl chains (e.g., C26:0) enhance sphingomyelin’s packing density and cholesterol affinity compared to shorter chains (e.g., C18:1). This impacts membrane permeability and receptor clustering, as demonstrated in serum from patients with hemophagocytic lymphohistiocytosis, where elevated C26 sphingomyelin correlates with inflammation .
Q. What experimental models best capture sphingomyelin’s role in disease mechanisms?
Cancer cell lines (e.g., glioma, leukemia) treated with 2-hydroxy oleic acid (2-OHOA) demonstrate sphingomyelin’s tumor-suppressive effects via membrane remodeling and apoptosis induction. Contrastingly, non-cancer cells show no SM level changes, highlighting tissue-specific metabolic vulnerabilities . In cardiovascular research, metabolomic profiling of coronary patients links phospholipid/sphingomyelin ratios to stent restenosis risk .
Methodological Considerations
Q. How should researchers design studies to investigate sphingomyelin’s dual roles in pro- and anti-apoptotic pathways?
Utilize genetic models (e.g., p75NTR-overexpressing NIH 3T3 cells) to dissect receptor-specific signaling . Combine sphingomyelinase activity assays with ceramide quantification and transcriptomic profiling to map context-dependent outcomes. Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure rigorous experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
